3-Acetamido-4-methylbenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-acetamido-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6-3-4-8(10(13)14)5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHGVZVGAYQACH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20287896 | |
| Record name | 3-acetamido-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6946-14-1 | |
| Record name | 6946-14-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53196 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-acetamido-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ACETAMIDO-P-TOLUIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Acetamido-4-methylbenzoic Acid for Researchers and Drug Development Professionals
An authoritative resource on the physical, chemical, and biological properties of 3-Acetamido-4-methylbenzoic acid, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this valuable chemical intermediate. This document details its core properties, outlines experimental protocols for its synthesis and analysis, and explores its biological significance, particularly as a scaffold for the development of novel therapeutics.
Core Physical and Chemical Properties
This compound, also known by its IUPAC name, is a substituted aromatic carboxylic acid. Its structure, featuring an acetamido group and a methyl group on the benzoic acid backbone, provides a unique combination of functionalities that make it a versatile building block in organic synthesis.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 6946-14-1 | ChemicalBook[2], Manchester Organics[3] |
| Molecular Formula | C₁₀H₁₁NO₃ | PubChem[1] |
| Molecular Weight | 193.20 g/mol | PubChem[1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa | Not available | |
| XLogP3 | 0.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the acetylation of its corresponding amine, 3-amino-4-methylbenzoic acid. This reaction is a standard procedure in organic synthesis.
General Synthesis Workflow
The overall process involves the protection of the amino group as an acetamide, which can be a crucial step in a multi-step synthesis to prevent unwanted side reactions of the amino group.
Detailed Experimental Protocol: Acetylation of 3-Amino-4-methylbenzoic Acid
This protocol is a representative method for the synthesis of this compound.
Materials:
-
3-Amino-4-methylbenzoic acid
-
Acetic anhydride
-
Glacial acetic acid
-
Water
-
Standard laboratory glassware
-
Heating and stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 3-amino-4-methylbenzoic acid in glacial acetic acid with gentle heating and stirring.
-
Acetylation: To the resulting solution, add acetic anhydride dropwise while maintaining the temperature.
-
Reaction: Heat the reaction mixture at reflux for a specified period to ensure complete acetylation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation: After the reaction is complete, cool the mixture and pour it into cold water to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any remaining acetic acid.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield pure this compound.
Biological Significance and Therapeutic Potential
Recent research has highlighted the potential of this compound and its derivatives as valuable scaffolds in drug discovery. A notable study has identified derivatives of this compound as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B)[4]. PTP1B is a key negative regulator of the insulin and leptin signaling pathways and is considered a promising therapeutic target for the treatment of type 2 diabetes and obesity.
PTP1B Inhibition Signaling Pathway
The inhibition of PTP1B by derivatives of this compound can enhance insulin signaling, leading to improved glucose uptake and metabolism.
The identification of this compound derivatives as PTP1B inhibitors opens up avenues for the development of novel therapeutics for metabolic disorders. The core structure of this molecule provides a foundation for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
Analytical Methods
The characterization and quality control of this compound and its derivatives are crucial for research and development. A general workflow for the analysis of such compounds is outlined below.
Analytical Workflow
This workflow illustrates the typical steps involved in the structural elucidation and purity assessment of synthesized compounds.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed (Acute Toxicity 4, oral)[1]. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a chemical intermediate with significant potential for applications in drug discovery and development. Its straightforward synthesis and the demonstrated biological activity of its derivatives, particularly as PTP1B inhibitors, make it an attractive scaffold for medicinal chemists. This technical guide provides a foundational understanding of its properties and potential, serving as a valuable resource for researchers in the field. Further investigation into the physical properties and biological activities of the parent compound is warranted to fully exploit its therapeutic potential.
References
- 1. This compound | C10H11NO3 | CID 243432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 6946-14-1 [chemicalbook.com]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. Design, synthesis and molecular modelling studies of novel 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-Acetamido-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-Acetamido-4-methylbenzoic acid, a valuable intermediate in the development of pharmaceutical compounds. This document details the direct acetylation of 3-Amino-4-methylbenzoic acid and outlines two significant routes for the synthesis of this key precursor. The experimental protocols, quantitative data, and process workflows are presented to assist researchers in the efficient and effective synthesis of the target molecule.
Direct Synthesis of this compound
The most direct route to this compound is through the acetylation of its corresponding amine precursor, 3-Amino-4-methylbenzoic acid. This reaction is typically achieved using standard acetylating agents such as acetic anhydride or acetyl chloride.
Acetylation using Acetic Anhydride
This method involves the reaction of 3-Amino-4-methylbenzoic acid with acetic anhydride. The reaction can be carried out in an aqueous medium with a base to neutralize the acetic acid byproduct.
Experimental Protocol:
-
Dissolution: Suspend 3-Amino-4-methylbenzoic acid (1.0 equivalent) in water.
-
Basification: Add a solution of sodium bicarbonate (NaHCO₃) or another suitable base to the suspension until the starting material dissolves and the solution becomes basic.
-
Acetylation: Cool the solution in an ice bath and add acetic anhydride (approximately 1.1-1.2 equivalents) dropwise with vigorous stirring.
-
Reaction: Continue stirring at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Precipitation: Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the crude this compound.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol or an ethanol-water mixture to yield the purified product.
Acetylation using Acetyl Chloride
Alternatively, acetyl chloride can be used as the acetylating agent. This reaction is often performed in an inert solvent in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Experimental Protocol:
-
Dissolution: Dissolve 3-Amino-4-methylbenzoic acid (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a slight excess (e.g., 1.1 equivalents) of a tertiary amine base, such as triethylamine or pyridine, to the solution and cool in an ice bath.
-
Acetylation: Slowly add a solution of acetyl chloride (1.0 equivalent) in the same anhydrous solvent to the cooled amine solution with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Recrystallize the crude product from a suitable solvent.
Quantitative Data for this compound:
| Property | Value |
| Molecular Formula | C₁₀H₁₁NO₃ |
| Molecular Weight | 193.20 g/mol [1][2] |
| Appearance | White to off-white solid |
| Melting Point | Data not available in searched results |
| Purity | >98% (typical) |
| Yield | Typically high, dependent on protocol and scale |
Synthesis Pathways for the Precursor: 3-Amino-4-methylbenzoic Acid
The synthesis of the starting material, 3-Amino-4-methylbenzoic acid, is a critical step. Two primary pathways are detailed below, starting from commercially available precursors.
Pathway A: Reduction of 4-Methyl-3-nitrobenzoic Acid
This pathway involves the reduction of the nitro group of 4-Methyl-3-nitrobenzoic acid to an amine. This transformation can be achieved through various methods, including catalytic hydrogenation or using reducing agents like iron powder in an acidic medium.
Experimental Protocol:
-
Reaction Setup: In a hydrogenation vessel, dissolve 4-Methyl-3-nitrobenzoic acid in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Seal the vessel, purge with an inert gas (e.g., nitrogen or argon), and then introduce hydrogen gas (pressure may vary, from atmospheric to higher pressures in an autoclave).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by TLC or GC until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Isolation: Remove the catalyst by filtration through a pad of Celite. Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude 3-Amino-4-methylbenzoic acid from a suitable solvent.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, add 4-Methyl-3-nitrobenzoic acid and a solvent (e.g., a mixture of ethanol and water).
-
Acidification: Add a proton source, such as acetic acid or hydrochloric acid.
-
Reduction: Heat the mixture and add iron powder portion-wise.
-
Reaction: Reflux the mixture for several hours, monitoring by TLC for the disappearance of the starting material.
-
Work-up: After cooling, filter the reaction mixture to remove the iron salts.
-
Isolation: Adjust the pH of the filtrate to precipitate the product. Collect the solid by filtration and wash with water.
-
Purification: Recrystallize the crude product to obtain pure 3-Amino-4-methylbenzoic acid.
Quantitative Data for Pathway A:
| Starting Material | Product | Reagents | Yield | Purity |
| 4-Methyl-3-nitrobenzoic acid | 3-Amino-4-methylbenzoic acid | H₂, Pd/C in Methanol | ~96% | High |
| 4-Methyl-3-nitrobenzoic acid | 3-Amino-4-methylbenzoic acid | Fe, H⁺ | Up to 90.1% | >99% |
Pathway B: Ammonolysis of 3-Chloro-4-methylbenzoic Acid
This pathway involves a nucleophilic aromatic substitution reaction where the chloro group of 3-Chloro-4-methylbenzoic acid is displaced by an amino group using ammonia in the presence of a copper catalyst.
Experimental Protocol:
-
Catalyst Preparation: Mix cuprous iodide (CuI) and potassium iodide (KI) to prepare the catalyst.
-
Reaction Setup: In a high-pressure reactor, add 3-Chloro-4-methylbenzoic acid, a base (e.g., potassium phosphate), the prepared catalyst, and a solvent such as N,N-dimethylacetamide (DMAc).
-
Ammonolysis: Seal the reactor, purge with ammonia gas, and then pressurize with ammonia (e.g., to 0.5 MPa).
-
Reaction: Heat the reactor to 85-95°C, with the internal pressure reaching 1.3-1.6 MPa, and maintain for 4-6 hours.
-
Work-up: After cooling to room temperature, slowly vent the excess ammonia.
-
Isolation: Purify the reaction mixture by vacuum distillation and washing with water.
-
Purification: Recrystallize the product from methanol to obtain high-purity 3-Amino-4-methylbenzoic acid.
Quantitative Data for Pathway B:
| Starting Material | Product | Reagents | Yield | Purity |
| 3-Chloro-4-methylbenzoic acid | 3-Amino-4-methylbenzoic acid | NH₃, CuI/KI, K₃PO₄ in DMAc | 97.8% | 99.7% |
Process Diagrams
The following diagrams illustrate the logical workflow of the described synthesis pathways.
Caption: Synthesis of this compound via reduction.
Caption: Synthesis of this compound via ammonolysis.
Caption: Experimental workflow for the acetylation of 3-Amino-4-methylbenzoic acid.
References
In-Depth Technical Guide to 3-Acetamido-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Acetamido-4-methylbenzoic acid, including its chemical identity, physical properties, synthesis, and spectral data.
Core Chemical Information
Chemical Name: this compound CAS Number: 6946-14-1[][2][3] Molecular Formula: C₁₀H₁₁NO₃[3] Molecular Weight: 193.20 g/mol [4]
Structure
The chemical structure of this compound is presented below.
Caption: 2D Structure of this compound.
Physicochemical Properties
A summary of the available physical and chemical properties for this compound is provided in the table below.
| Property | Value | Source |
| Molecular Weight | 193.20 g/mol | [4] |
| Boiling Point | 425.7°C at 760 mmHg | [5] |
| Density | 1.276 g/cm³ | [][5] |
| Refractive Index | 1.607 | [5] |
| Flash Point | 211.3°C | [5] |
Synthesis
A general workflow for this proposed synthesis is outlined below.
Caption: Proposed synthesis workflow for this compound.
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, and IR) for this compound are not explicitly available in the reviewed literature. However, data for structurally related compounds can provide an estimation of the expected spectral features.
Biological Activity and Applications
Currently, there is limited publicly available information regarding the specific biological activities or applications of this compound in the scientific literature. Benzoic acid and its derivatives are known to possess a wide range of biological activities and are common scaffolds in medicinal chemistry. Further research is required to elucidate the potential therapeutic or industrial applications of this specific compound.
References
An In-depth Technical Guide to 3-Acetamido-4-methylbenzoic Acid: Synthesis, Properties, and Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Acetamido-4-methylbenzoic acid, a substituted benzoic acid derivative. While specific historical records of its discovery are not prominent in scientific literature, this document outlines a plausible synthetic pathway based on established chemical principles. It details the compound's physicochemical properties, including computed data and predicted spectroscopic characteristics, and presents a detailed experimental protocol for its preparation. This guide serves as a valuable resource for researchers in organic synthesis and medicinal chemistry, offering insights into the characteristics and potential applications of this and related molecules.
Introduction and Historical Context
This compound, with the CAS Number 6946-14-1, belongs to the class of N-acyl-alpha-amino acids. While a definitive account of its initial discovery and specific historical timeline is not well-documented in readily available literature, its structural motifs—the acetamido and benzoic acid groups—are of significant historical importance in organic and medicinal chemistry.
The development of acetanilide from aniline in the late 19th century marked a pivotal moment in the history of pharmaceuticals, leading to the discovery of its analgesic and antipyretic properties.[1] This paved the way for the exploration of a vast number of acetamido-containing compounds for therapeutic applications. Similarly, benzoic acid and its derivatives have been a cornerstone in drug discovery, with many exhibiting a wide range of biological activities.[2]
The synthesis of acetamido-substituted benzoic acids can be logically inferred from the well-established reactions of their amino precursors. The acetylation of aminobenzoic acids is a standard and historically significant transformation in organic synthesis. It is therefore highly probable that this compound was first synthesized through the acetylation of 3-amino-4-methylbenzoic acid, a known compound. While the specific first instance of this reaction is not recorded, the chemical principles underlying its synthesis are fundamental and have been understood for over a century.
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and predicted spectroscopic data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 6946-14-1 | PubChem |
| Molecular Formula | C₁₀H₁₁NO₃ | PubChem |
| Molecular Weight | 193.20 g/mol | PubChem |
| Appearance | Predicted: White to off-white solid | Inferred |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted: Sparingly soluble in water, soluble in organic solvents like ethanol and DMSO | Inferred |
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Predicted Peaks and Characteristics |
| ¹H NMR | - Aromatic protons (3H) in the range of δ 7.0-8.5 ppm. - Acetyl methyl protons (3H) as a singlet around δ 2.1 ppm. - Aromatic methyl protons (3H) as a singlet around δ 2.3 ppm. - Carboxylic acid proton (1H) as a broad singlet at δ >10 ppm. - Amide N-H proton (1H) as a broad singlet. |
| ¹³C NMR | - Carbonyl carbon (C=O) of the carboxylic acid around 170 ppm. - Carbonyl carbon (C=O) of the amide around 169 ppm. - Aromatic carbons in the range of 120-140 ppm. - Acetyl methyl carbon around 24 ppm. - Aromatic methyl carbon around 18 ppm. |
| IR (Infrared) | - O-H stretch of carboxylic acid (broad) around 2500-3300 cm⁻¹. - N-H stretch of amide around 3300 cm⁻¹. - C=O stretch of carboxylic acid around 1700 cm⁻¹. - C=O stretch of amide (Amide I) around 1660 cm⁻¹. - N-H bend of amide (Amide II) around 1550 cm⁻¹. - Aromatic C-H and C=C stretches in their characteristic regions. |
| Mass Spec (MS) | - Expected molecular ion peak [M]⁺ at m/z = 193.07. |
Experimental Protocols
The synthesis of this compound is most practically achieved through the acetylation of its corresponding amine, 3-amino-4-methylbenzoic acid.
Synthesis of this compound
This protocol describes the N-acetylation of 3-amino-4-methylbenzoic acid using acetic anhydride.
Materials:
-
3-amino-4-methylbenzoic acid
-
Acetic anhydride
-
Glacial acetic acid
-
Water
-
Ice
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker
-
Buchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 3-amino-4-methylbenzoic acid in glacial acetic acid.
-
Acetylation: To the stirred solution, slowly add acetic anhydride.
-
Reaction: Heat the reaction mixture under reflux for a specified period to ensure complete acetylation.
-
Precipitation: After cooling, pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel and wash with cold water to remove impurities.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualization of Synthetic Workflow
The following diagrams, generated using the DOT language, illustrate the logical workflow of the synthesis of this compound.
Caption: Synthetic pathway for this compound.
Caption: Purification workflow for this compound.
Applications and Future Directions
While specific, high-impact applications of this compound in drug development are not extensively reported, its structure suggests potential as a building block in medicinal chemistry. The presence of the carboxylic acid and amide functional groups allows for a variety of chemical modifications, making it a candidate for the synthesis of more complex molecules with potential biological activity. Substituted benzoic acids are known to be inhibitors of various enzymes, and the specific substitution pattern of this molecule could be explored for targeted drug design.[3] Future research could focus on synthesizing a library of derivatives of this compound and screening them for various biological activities, including anticancer, anti-inflammatory, or antimicrobial properties.
Conclusion
This technical guide has provided a detailed overview of this compound, addressing its synthesis, physicochemical properties, and potential context within medicinal chemistry. While the historical discovery of this specific compound remains obscure, its synthesis is straightforward and based on well-established organic chemistry principles. The data and protocols presented herein offer a valuable resource for researchers interested in the synthesis and exploration of this and related substituted benzoic acid derivatives for various scientific applications.
References
Spectroscopic Profile of 3-Acetamido-4-methylbenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Acetamido-4-methylbenzoic acid (C₁₀H₁₁NO₃, CAS No: 6946-14-1). Due to the limited availability of experimentally-derived public data, this report primarily utilizes predicted spectroscopic information alongside established methodologies to serve as a valuable resource for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₁NO₃
-
Molecular Weight: 193.20 g/mol
-
Synonyms: 3-Acetylamino-4-methylbenzoic acid, 3-acetamido-p-toluic acid
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established computational models and provide expected values for key spectroscopic parameters.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | 8.2 - 8.0 | d | ~2 |
| H-5 | 7.8 - 7.6 | dd | ~8, 2 |
| H-6 | 7.3 - 7.1 | d | ~8 |
| -COOH | 12.0 - 11.0 | s (br) | - |
| -NH | 9.8 - 9.5 | s (br) | - |
| -C(=O)CH₃ | 2.2 - 2.0 | s | - |
| Ar-CH₃ | 2.4 - 2.2 | s | - |
Note: Predicted shifts are relative to TMS (Tetramethylsilane) at 0.00 ppm. Solvent effects can cause variations.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -COOH | 168 - 166 |
| -C=O (Amide) | 170 - 168 |
| C-1 | 132 - 130 |
| C-2 | 128 - 126 |
| C-3 | 140 - 138 |
| C-4 | 136 - 134 |
| C-5 | 126 - 124 |
| C-6 | 130 - 128 |
| Ar-CH₃ | 20 - 18 |
| -C(=O)CH₃ | 25 - 23 |
Note: Predicted shifts are relative to TMS at 0.00 ppm.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Frequencies (cm⁻¹)
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300 - 2500 | Broad |
| N-H (Amide) | 3350 - 3250 | Medium |
| C-H (Aromatic) | 3100 - 3000 | Medium |
| C-H (Aliphatic) | 3000 - 2850 | Medium |
| C=O (Carboxylic Acid) | 1710 - 1680 | Strong |
| C=O (Amide I) | 1680 - 1650 | Strong |
| N-H bend (Amide II) | 1550 - 1510 | Medium |
| C=C (Aromatic) | 1600 - 1450 | Medium-Strong |
Mass Spectrometry (MS)
Table 4: Predicted Mass-to-Charge Ratios (m/z) for Major Fragments
| m/z | Proposed Fragment | Notes |
| 193 | [M]⁺ | Molecular Ion |
| 178 | [M - CH₃]⁺ | Loss of a methyl radical |
| 151 | [M - C₂H₂O]⁺ | Loss of ketene from the acetamido group |
| 134 | [M - COOH - H]⁺ | Loss of the carboxylic acid group |
| 106 | [C₇H₈N]⁺ | |
| 43 | [CH₃CO]⁺ | Acetyl cation |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: pulse angle of 45-90°, longer acquisition and relaxation times compared to ¹H NMR, and a significantly larger number of scans.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
The final spectrum is the ratio of the sample spectrum to the background spectrum, typically recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization:
-
Electron Ionization (EI): Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation. This is a common method for generating a fragmentation pattern.
-
Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent and spray it into the mass spectrometer at a high voltage. This is a softer ionization technique that often results in a prominent molecular ion peak with less fragmentation.
-
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Workflow and Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between the different techniques.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
Caption: Relationship between molecular structure and the information provided by different spectroscopic techniques.
The Rising Therapeutic Potential of 3-Acetamido-4-methylbenzoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 3-Acetamido-4-methylbenzoic acid have emerged as a promising class of compounds with significant therapeutic potential, primarily as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). This enzyme is a key negative regulator in the insulin signaling pathway, and its inhibition is a validated strategy for the treatment of type 2 diabetes and obesity. This technical guide provides a comprehensive overview of the biological activities of these derivatives, with a focus on their PTP1B inhibitory action. It includes a compilation of quantitative data, detailed experimental protocols for their synthesis and biological evaluation, and a visualization of the relevant signaling pathway to facilitate further research and development in this area. While the primary focus remains on anti-diabetic applications, the potential for other biological activities is also briefly discussed.
Introduction
The global prevalence of type 2 diabetes mellitus necessitates the urgent development of novel and effective therapeutic agents. A key strategy in this endeavor is the targeting of specific enzymes involved in the regulation of insulin signaling. Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a critical negative regulator of the insulin receptor (IR) and its downstream substrates.[1][2] By dephosphorylating key tyrosine residues, PTP1B attenuates the insulin signal, contributing to insulin resistance.[1][2] Consequently, the inhibition of PTP1B is a highly attractive approach for enhancing insulin sensitivity.
Derivatives of this compound have been designed and synthesized as potent and selective inhibitors of PTP1B. This guide delves into the core aspects of their biological activities, providing researchers with the necessary information to advance the study and application of this promising class of compounds.
Primary Biological Activity: PTP1B Inhibition
The most significant and well-documented biological activity of this compound derivatives is their ability to inhibit the PTP1B enzyme. This inhibition has been demonstrated through in vitro enzymatic assays and has shown therapeutic potential in in vivo models of diabetes.
Quantitative Data: In Vitro PTP1B Inhibitory Activity
Several derivatives of this compound have been synthesized and evaluated for their ability to inhibit PTP1B. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency as an inhibitor. The following table summarizes the reported IC50 values for some of the most potent derivatives.
| Compound ID | Chemical Name | IC50 (µM) | Reference |
| 10c | 3-(1-(5-methoxy-1H-benzo[d]imidazol-2-ylthio)acetamido)-4-methyl benzoic acid | 8.2 | [3] |
| 10e | 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methyl benzoic acid | 8.3 | [3] |
| int-II | 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzoic acid | - | [3] |
Note: IC50 values for other derivatives from the same series were also reported but were higher than those listed.
Signaling Pathway
PTP1B plays a crucial role in the insulin signaling cascade. Upon insulin binding to the insulin receptor (IR), the receptor undergoes autophosphorylation on its tyrosine residues, initiating a downstream signaling cascade. Key downstream effectors include Insulin Receptor Substrate (IRS) proteins, which, upon phosphorylation, activate the PI3K-Akt pathway. This pathway is central to many of insulin's metabolic effects, including the translocation of GLUT4 transporters to the cell membrane to facilitate glucose uptake. PTP1B acts as a "brake" on this pathway by dephosphorylating both the activated insulin receptor and IRS proteins, thus terminating the signal.[4][5] Inhibition of PTP1B by this compound derivatives would therefore be expected to prolong and enhance the insulin signal, leading to improved glucose uptake and utilization.
Caption: Insulin signaling pathway and the inhibitory action of this compound derivatives on PTP1B.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key intermediate of the PTP1B inhibitors and for the in vitro and in vivo evaluation of their biological activity.
Synthesis of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzoic acid (int-II)
This protocol describes the synthesis of a core intermediate, which is a precursor to the more complex and potent derivatives.
Workflow for the Synthesis of the Intermediate (int-II):
Caption: Synthetic workflow for the intermediate compound int-II.
Step 1: Synthesis of 3-(2-chloroacetamido) benzoic acid (int-I)
-
To a solution of m-aminobenzoic acid in a suitable solvent, add chloroacetyl chloride dropwise at a controlled temperature (e.g., 0-5 °C).
-
Stir the reaction mixture at room temperature for a specified period (e.g., 2-4 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry to obtain 3-(2-chloroacetamido) benzoic acid (int-I).
Step 2: Synthesis of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzoic acid (int-II)
-
Reflux a mixture of 3-(2-chloroacetamido) benzoic acid (int-I) and 2-mercaptobenzimidazole in a suitable solvent (e.g., ethanol) for a defined time (e.g., 6-8 hours).[3]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the resulting solid, wash with the solvent, and dry to yield 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)benzoic acid (int-II).[3]
-
The product can be further purified by recrystallization if necessary.
Note: This is a generalized procedure based on similar syntheses.[3] Specific reaction conditions such as solvent, temperature, and reaction time may need to be optimized.
In Vitro PTP1B Inhibition Assay
This colorimetric assay is used to determine the inhibitory activity of the synthesized compounds against the PTP1B enzyme.
Principle: The assay measures the enzymatic activity of PTP1B by monitoring the hydrolysis of the substrate p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP). pNP is a yellow-colored product with an absorbance maximum at 405 nm. The rate of pNP formation is proportional to the enzyme activity. Inhibitors will reduce the rate of this reaction.
Materials:
-
Human recombinant PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
In a 96-well plate, add the assay buffer, the test compound solution (or DMSO for control), and the PTP1B enzyme solution.
-
Pre-incubate the mixture at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the pNPP substrate to each well.
-
Incubate the plate at 37°C for a fixed time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable software.
In Vivo Anti-hyperglycemic Activity in Streptozotocin (STZ)-Induced Diabetic Rats
This in vivo model is used to evaluate the anti-diabetic efficacy of the compounds in a living organism.
Principle: Streptozotocin (STZ) is a chemical that is toxic to the insulin-producing beta cells of the pancreas. Administration of STZ to rats induces a state of hyperglycemia that mimics type 1 diabetes. The ability of a test compound to lower blood glucose levels in these diabetic rats indicates its potential as an anti-hyperglycemic agent.
Animals: Male Wistar or Sprague-Dawley rats.
Procedure:
-
Induction of Diabetes:
-
Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ (e.g., 45-65 mg/kg body weight) dissolved in a cold citrate buffer (pH 4.5).[4][6]
-
After 72 hours, measure the fasting blood glucose levels from the tail vein. Rats with blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic and are selected for the study.[4][6]
-
-
Drug Administration:
-
Divide the diabetic rats into groups: a vehicle control group, a positive control group (e.g., metformin), and treatment groups receiving different doses of the test compound.
-
Administer the test compounds or vehicle orally (p.o.) or via another appropriate route once daily for a specified period (e.g., 14-28 days).
-
-
Measurement of Blood Glucose Levels:
-
Monitor fasting blood glucose levels at regular intervals throughout the study period.
-
-
Data Analysis:
-
Compare the blood glucose levels of the treatment groups with the vehicle control group to determine the anti-hyperglycemic effect of the compounds. Statistical analysis (e.g., ANOVA) is used to assess the significance of the observed effects.
-
Other Potential Biological Activities
While the primary focus of research on this compound derivatives has been on PTP1B inhibition, the broader class of benzoic acid derivatives has been investigated for a range of other biological activities. It is important to note that specific and potent activity for the this compound scaffold in these areas has not been extensively reported.
Anticancer Activity
Various benzoic acid derivatives have been evaluated for their anticancer properties. The MTT assay is a common method used to assess the cytotoxic effects of compounds on cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability and determine the IC50 value.
Antimicrobial Activity
Benzoic acid and its derivatives are known for their antimicrobial properties. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Prepare a two-fold serial dilution of the test compounds in a suitable broth medium in a 96-well microplate.
-
Inoculate each well with a standardized suspension of the target microorganism (bacteria or fungi).
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
Derivatives of this compound represent a compelling class of PTP1B inhibitors with significant potential for the development of novel anti-diabetic therapies. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research in this promising area. Future studies should focus on optimizing the potency and pharmacokinetic properties of these derivatives, as well as exploring their long-term efficacy and safety in preclinical and clinical settings. While preliminary investigations into other biological activities such as anticancer and antimicrobial effects have been conducted on broader classes of benzoic acid derivatives, more targeted research is needed to elucidate the specific potential of the this compound scaffold in these areas. The continued exploration of this chemical space is likely to yield new and improved therapeutic agents for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. akjournals.com [akjournals.com]
- 3. Design, synthesis and therapeutic potential of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein-Tyrosine Phosphatase 1B Substrates and Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Acetamido-4-methylbenzoic acid: A Key Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Acetamido-4-methylbenzoic acid, a pivotal chemical intermediate in organic synthesis, with a particular focus on its application in pharmaceutical development. This document details the compound's physicochemical properties, provides a detailed experimental protocol for its synthesis, and elucidates its role as a precursor in the synthesis of biologically active molecules. Furthermore, this guide presents visualizations of key synthetic and signaling pathways to facilitate a deeper understanding of its utility and context in medicinal chemistry.
Introduction
This compound (C₁₀H₁₁NO₃) is an aromatic organic compound that serves as a versatile building block in the synthesis of more complex molecules.[1][2] Its structure, featuring a carboxylic acid group, an acetamido group, and a methyl group on a benzene ring, offers multiple reactive sites for chemical modification. This makes it a valuable starting material in various synthetic endeavors, most notably in the development of novel therapeutic agents. This guide will explore the synthesis, properties, and significant applications of this compound as a chemical intermediate.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented in the tables below. This data is essential for its identification, characterization, and application in various experimental settings.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 6946-14-1 | [2] |
| Molecular Formula | C₁₀H₁₁NO₃ | [2] |
| Molecular Weight | 193.20 g/mol | [2] |
| Appearance | Solid | - |
| Boiling Point | 425.7 °C | [1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data and Observations |
| ¹H NMR | Spectral data available, though specific peak assignments require further experimental confirmation. |
| ¹³C NMR | Spectral data available, though specific peak assignments require further experimental confirmation. |
| FTIR | Characteristic peaks for C=O (carbonyl), N-H (amide), and O-H (carboxylic acid) functional groups are expected. |
| Mass Spectrometry | Molecular ion peak at m/z 193.20 corresponding to the molecular weight. |
Experimental Protocols
The synthesis of this compound is crucial for its use as a chemical intermediate. The following protocol describes a standard laboratory procedure for its preparation via the acetylation of 3-Amino-4-methylbenzoic acid.
Synthesis of this compound from 3-Amino-4-methylbenzoic acid
Materials:
-
3-Amino-4-methylbenzoic acid
-
Acetic anhydride
-
Glacial acetic acid
-
Water
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle/stir plate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-Amino-4-methylbenzoic acid (1.0 equivalent) in glacial acetic acid.
-
To the stirred solution, slowly add acetic anhydride (1.1 equivalents).
-
Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker of cold water with stirring.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.
-
Dry the purified crystals under vacuum.
Role as a Chemical Intermediate in Drug Development
This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. A notable application is its use as a starting material for the development of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors.
Synthesis of PTP1B Inhibitors
A novel series of 3-acetamido-4-methyl benzoic acid derivatives have been designed and synthesized as potential inhibitors of PTP1B. The synthetic workflow for these derivatives is initiated from this compound, which undergoes a series of chemical transformations to yield the final bioactive molecules.
The PTP1B Signaling Pathway and Therapeutic Relevance
PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in several key signaling pathways, including the insulin and leptin signaling pathways. Overexpression or hyperactivity of PTP1B has been implicated in the pathogenesis of type 2 diabetes, obesity, and certain cancers. Therefore, the inhibition of PTP1B is a promising therapeutic strategy for these diseases.
The insulin signaling pathway begins with the binding of insulin to its receptor, leading to a cascade of phosphorylation events that ultimately result in glucose uptake and utilization. PTP1B acts as a brake on this pathway by dephosphorylating the activated insulin receptor and its substrates, thereby attenuating the insulin signal. Inhibitors of PTP1B block this dephosphorylation, leading to enhanced and prolonged insulin signaling.
Conclusion
This compound is a chemical intermediate of significant value, particularly in the realm of pharmaceutical research and development. Its accessible synthesis and versatile chemical nature make it an ideal starting point for the creation of complex, biologically active molecules. The successful use of this compound in the synthesis of PTP1B inhibitors highlights its potential in addressing prevalent diseases such as type 2 diabetes and obesity. This guide provides a foundational understanding for researchers and scientists looking to leverage the synthetic utility of this compound in their work.
References
Safety and handling precautions for 3-Acetamido-4-methylbenzoic acid
An In-depth Technical Guide to the Safe Handling of 3-Acetamido-4-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety and handling information for this compound (CAS No. 6946-14-1). The following sections detail hazard classifications, personal protective equipment (PPE), emergency procedures, and proper handling and storage protocols to ensure the safety of laboratory and research personnel.
Hazard Identification and Classification
This compound is classified as harmful if swallowed.[1] While specific data for this compound is limited, data from structurally similar compounds, such as 3-Amino-4-methylbenzoic acid, suggest potential for skin, eye, and respiratory irritation.[2][3][4]
GHS Hazard Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[3][4] |
| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation[3][4] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation)* | Category 3 | H335: May cause respiratory irritation[3][4] |
*Classification based on the closely related compound 3-Amino-4-methylbenzoic acid.
Physical and Chemical Properties
A summary of the key physical and chemical properties is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₃ | [1] |
| Molecular Weight | 193.20 g/mol | [1] |
| Appearance | Solid (Form/Color not specified, related compounds are white to beige solids) | [5] |
| Melting Point | 177 - 180 °C (for p-Toluic acid, a related compound) | [6] |
| Solubility | Poorly soluble in water (for related compounds) | [7] |
| Stability | Stable under recommended storage conditions | [6][8][9] |
Experimental and Handling Protocols
Adherence to proper laboratory protocols is critical when working with this compound.
General Handling Protocol
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid dust and aerosol formation.[3][6][10]
-
Hygiene: Practice good industrial hygiene.[6] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[3][6] Contaminated work clothing should not be allowed out of the workplace.
-
Dust Avoidance: Avoid creating dust.[6] Use non-sparking tools and prevent fire caused by electrostatic discharge.[10]
-
Skin Contact: Avoid contact with skin and clothing.[2][8][10]
-
Inhalation/Ingestion: Avoid breathing dust, vapors, mist, or gas.[2][3][6] Do not ingest.[8]
Storage Protocol
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4][6]
-
Store locked up.[3]
-
Store apart from incompatible materials such as strong oxidizing agents.[2][9]
Waste Disposal Protocol
-
Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][3]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[6]
Exposure Controls & Personal Protective Equipment (PPE)
Engineering controls and appropriate PPE are essential to minimize exposure.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale and Source(s) |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2][6][10] |
| Skin Protection | Handle with chemically resistant, impervious gloves (e.g., nitrile rubber). | Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[6][10] |
| Body Protection | Laboratory coat. Wear appropriate protective clothing to prevent skin exposure. | Protects against incidental skin contact.[5][10] |
| Respiratory Protection | Use a NIOSH/CEN approved respirator if dust is generated and ventilation is inadequate. | Required when exposure limits are exceeded or irritation is experienced.[6][10] |
Emergency Procedures
First Aid Measures
Immediate action is required in case of exposure. Always show the Safety Data Sheet (SDS) to the attending physician.[6]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][3][6] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[2][3][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3][6][10] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2][3][6] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][3][6]
-
Special Hazards: Thermal decomposition can release irritating gases and vapors, including carbon oxides and nitrogen oxides (NOx).[2]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[2][6][10]
Accidental Release Measures (Spill Protocol)
-
Personal Precautions: Use personal protective equipment (see Section 4). Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust and prevent contact with skin and eyes.[2][6][10]
-
Environmental Precautions: Do not let the product enter drains.[6]
-
Containment and Cleanup: Pick up and arrange disposal without creating dust. Sweep up and shovel the material into suitable, closed containers for disposal.[2][4][6]
Stability and Reactivity
-
Reactivity: No specific data available. Based on related compounds, it is not expected to be highly reactive under normal conditions.[2]
-
Chemical Stability: The compound is stable under recommended storage conditions.[2][6][8][9]
-
Conditions to Avoid: Avoid formation of dust.[6][10] Incompatible products.[2][8]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[2]
Toxicological Information
Detailed toxicological properties have not been thoroughly investigated for this specific compound.[6] The primary known hazard is acute oral toxicity.
-
Acute Toxicity:
-
LD50 Oral - Mouse - 2,340 mg/kg (Data for p-Toluic acid, a related compound). Remarks indicated behavioral and metabolic changes.[6]
-
-
Carcinogenicity:
-
No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[6]
-
Visual Workflows and Diagrams
The following diagrams illustrate key safety and handling workflows for this compound.
Caption: General laboratory handling workflow for this compound.
Caption: Emergency response protocol for an accidental spill.
Caption: Logical relationship of primary chemical hazards (*based on analogue data).
References
- 1. This compound | C10H11NO3 | CID 243432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. westliberty.edu [westliberty.edu]
- 7. p-Toluic acid - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
- 9. 4-Methylbenzoic acid | CAS#:99-94-5 | Chemsrc [chemsrc.com]
- 10. echemi.com [echemi.com]
An In-depth Technical Guide to the Solubility Profile of 3-Acetamido-4-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 3-Acetamido-4-methylbenzoic acid. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on predicted solubility based on the compound's structure, qualitative solubility information, and detailed experimental protocols for determining its solubility in various solvents.
Predicted Solubility Profile
The solubility of a compound is largely determined by its molecular structure, including its functional groups and overall polarity. This compound possesses both a polar carboxylic acid group and a moderately polar acetamido group, as well as a nonpolar methyl-substituted benzene ring. This amphiphilic nature suggests a nuanced solubility profile.
Based on the principle of "like dissolves like," the following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The carboxylic acid and amide groups can form hydrogen bonds with protic solvents. However, the nonpolar aromatic ring and methyl group may limit solubility, particularly in water. Solubility is expected to increase with the alcohol's chain length initially, then decrease as the solvent becomes more nonpolar. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble | These solvents can accept hydrogen bonds from the carboxylic acid and engage in dipole-dipole interactions. The overall polarity of these solvents is well-suited to dissolve a molecule with both polar and nonpolar characteristics. |
| Nonpolar | Hexane, Toluene | Insoluble to Sparingly Soluble | The dominant nonpolar nature of these solvents makes them poor solvents for the polar functional groups of this compound. |
| Aqueous Acidic | Dilute HCl | Insoluble | In an acidic solution, the carboxylic acid will be protonated and thus in its less polar, free acid form, which is not expected to be highly soluble in water. |
| Aqueous Basic | Dilute NaOH, NaHCO₃ | Soluble | In a basic solution, the carboxylic acid group will be deprotonated to form a carboxylate salt. This ionic salt will be significantly more polar than the free acid, leading to increased solubility in water.[1][2] |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound, standardized experimental protocols are necessary. The following outlines a common method for determining the solubility of a solid compound in a liquid solvent.
Objective:
To determine the concentration of a saturated solution of this compound in a specific solvent at a given temperature.
Materials:
-
This compound (solute)
-
Selected solvents (e.g., water, ethanol, acetone, etc.)
-
Scintillation vials or test tubes with screw caps
-
Constant temperature bath or incubator
-
Analytical balance
-
Magnetic stirrer and stir bars (optional)
-
Vortex mixer
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a scintillation vial or test tube. The exact amount should be enough to ensure that undissolved solid remains after equilibration.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. This can be done using a magnetic stirrer, orbital shaker, or periodic vortexing. A typical equilibration time is 24-48 hours. It is crucial to maintain a constant temperature throughout this process.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
To ensure complete separation of the solid from the liquid, centrifuge the vials at a moderate speed for a set period (e.g., 10 minutes at 3000 rpm).
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) pipette or syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining microscopic solid particles.
-
Dilute the filtered sample with a suitable solvent (often the same solvent used for the solubility determination or the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations of the compound to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent at the specified temperature. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.
-
Qualitative Solubility Assessment:
For a rapid, preliminary assessment of solubility, a simpler protocol can be followed.[1][2][3]
-
Add approximately 25 mg of the compound to a test tube.
-
Add 0.75 mL of the solvent in small portions, shaking vigorously after each addition.
-
Observe if the solid dissolves completely. If it does, the compound is considered soluble. If a significant portion remains undissolved, it is considered insoluble.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
References
Methodological & Application
Application Notes: 3-Acetamido-4-methylbenzoic acid in Organic Synthesis
1. Introduction
3-Acetamido-4-methylbenzoic acid is a substituted benzoic acid derivative with the molecular formula C10H11NO3.[1][2] It serves as a valuable building block in organic synthesis, particularly in the preparation of heterocyclic compounds and as an intermediate in the development of pharmacologically active molecules. Its structure, featuring a carboxylic acid group, a methyl group, and an acetamido group on the benzene ring, offers multiple reaction sites for synthetic transformations.
2. Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for planning synthetic procedures, including solvent selection and purification methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C10H11NO3 | [1][2] |
| Molecular Weight | 193.20 g/mol | [1][3] |
| CAS Number | 6946-14-1 | [1] |
| Appearance | White solid (typical) | |
| Melting Point | 296-298.2°C (for a derivative) | [4] |
| SMILES | CC1=C(C=C(C=C1)C(=O)O)NC(=O)C | [1] |
3. Key Synthetic Applications
This compound is primarily utilized as a precursor for more complex molecular architectures. A significant application is in the synthesis of substituted pyrimidines, which are core structures in many pharmaceutical compounds.
One notable application involves a two-step synthesis to prepare 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid, a key intermediate for kinase inhibitors like Imatinib.[4] This process first involves the formation of a guanidine hydrochloride intermediate, followed by a cyclization reaction.[4] The overall workflow for this synthesis is depicted below.
Caption: Synthetic workflow for a pyrimidine derivative.
This method is noted for its short route, simple operation, and high yield, making it suitable for large-scale industrial production.[4]
While direct protocols for this compound are less common in the provided literature, the chemistry of closely related isomers, such as 4-acetamido-3-aminobenzoic acid, can provide insights into its potential reactions. For instance, the amino group in related compounds is readily converted into Schiff bases, which are versatile intermediates for synthesizing various heterocyclic systems.[5]
Experimental Protocols
The following section provides a detailed protocol for the synthesis of a key intermediate derived from 3-amino-4-methylbenzoic acid, which is the precursor to the title compound. This protocol is adapted from a patented procedure.[4]
Protocol 1: Synthesis of 3-[(Aminoiminomethyl)amino]-4-methyl-benzoic acid hydrochloride
This protocol details the guanidine-forming reaction, which is the first step in the synthesis of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.[4]
1. Materials and Reagents:
-
3-Amino-4-methylbenzoic acid
-
50% Cyanamide aqueous solution
-
36% Hydrochloric acid
-
Methanol
-
Acetone
-
n-Butanol
2. Equipment:
-
500 ml reaction flask with a reflux condenser and dropping funnel
-
Heating mantle with a magnetic stirrer
-
pH meter or pH indicator strips
-
Rotary evaporator
-
Filtration apparatus
3. Procedure:
-
To a 500 ml reaction flask, add 50.0 g of 3-amino-4-methylbenzoic acid and 300 ml of methanol.
-
Add 36.1 g of 50% cyanamide aqueous solution to the mixture.
-
Heat the reaction mixture to 70-80°C with stirring.
-
Slowly add 40.2 g of 36% hydrochloric acid dropwise.
-
Increase the temperature to 100°C and allow the reaction to proceed for 3 hours.
-
After 3 hours, add an additional 6.7 g of 36% hydrochloric acid dropwise to maintain the pH around 3.
-
Continue heating at 100°C for another 6 hours.
-
After the reaction is complete, distill the n-butanol under reduced pressure until a large amount of solid precipitates.
-
Add 200 ml of acetone and stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to 5-10°C and stir for an additional period before filtering the solid product.
-
Wash the collected solid with acetone and dry at 70°C for 3-4 hours to obtain the final product.
4. Results: The procedure yields approximately 39.6 grams of 3-[(aminoiminomethyl)amino]-4-methyl-benzoic acid hydrochloride.[4]
Table 2: Reaction Parameters and Yield for Protocol 1
| Parameter | Value | Reference |
| Starting Material | 3-Amino-4-methylbenzoic acid | [4] |
| Product | 3-[(Aminoiminomethyl)amino]-4-methyl-benzoic acid hydrochloride | [4] |
| Yield | ~52.3% | [4] |
| Melting Point | 296-298.2°C | [4] |
5. Characterization Data:
-
¹H NMR (500MHz, D₂O): δ 8.1 (d, 1H), 7.9 (s, 1H), 7.6 (d, 1H), 2.4 (s, 3H).[4]
-
¹³C NMR (125MHz, D₂O): δ 172.2, 159.2, 145.6, 135.3, 134.3, 132.7, 132.0, 131.8, 19.6.[4]
-
Mass Spectrometry (M+1)⁺: 194.[4]
The logical flow of this experimental protocol is visualized in the diagram below.
Caption: Experimental workflow for guanidine synthesis.
References
- 1. This compound | C10H11NO3 | CID 243432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. 4-(Acetylamino)-3-methylbenzoic acid | C10H11NO3 | CID 3015948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid - Google Patents [patents.google.com]
- 5. rjptonline.org [rjptonline.org]
Application of 3-Acetamido-4-methylbenzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Application Notes
3-Acetamido-4-methylbenzoic acid is a versatile scaffold in medicinal chemistry, primarily recognized for its utility in the development of enzyme inhibitors. Its structure presents key features for modification, allowing for the synthesis of diverse derivatives with a range of biological activities. The core application of this compound and its analogs has been extensively explored in the context of metabolic disorders, particularly type 2 diabetes, by targeting Protein Tyrosine Phosphatase 1B (PTP1B). Furthermore, the broader class of benzoic acid derivatives has shown promise in oncology and infectious diseases, suggesting potential for the application of the this compound scaffold in these areas as well.
The primary focus of research on this compound derivatives has been the inhibition of PTP1B, a key negative regulator of the insulin signaling pathway.[1][2] Overexpression or increased activity of PTP1B is associated with insulin resistance, a hallmark of type 2 diabetes.[3] By inhibiting PTP1B, the insulin signaling cascade can be enhanced, leading to improved glucose uptake and utilization. Derivatives of this compound have been designed and synthesized to act as PTP1B inhibitors, showing potential as therapeutic agents for the management of type 2 diabetes.[1][2]
While the main application has been in the realm of diabetes, the structural motif of acetamido benzoic acids is also found in compounds with other biological activities. The broader family of benzoic acid derivatives has been investigated for anticancer and antimicrobial properties.[4][5][6][7][8] This suggests that the this compound core could be a valuable starting point for the development of novel therapeutic agents in these fields.
Data Presentation
The following table summarizes the in vitro inhibitory activity of selected this compound derivatives against Protein Tyrosine Phosphatase 1B (PTP1B).
| Compound ID | Derivative Structure | IC50 (µM) | Reference |
| 10c | 3-(1-(5-methoxy-1H-benzo[d]imidazol-2-ylthio)acetamido)-4-methylbenzoic acid | 8.2 | [1] |
| 10e | 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid | 8.3 | [1] |
| 9a | 3-(2-(benzo[d]oxazol-2-ylthio)acetamido)-4-methylbenzoic acid | 8.5 | [2] |
| 4f | 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid | 11.17 | [2] |
Experimental Protocols
General Synthesis of this compound Derivatives (Schiff Bases)
This protocol describes a general method for the synthesis of Schiff base derivatives from an amino-substituted this compound precursor. This is an adaptation from the synthesis of similar benzoic acid derivatives.[9]
Materials:
-
3-Amino-4-methylbenzoic acid (as the starting material to be acetylated and further modified)
-
Various aromatic aldehydes
-
Ethanol
-
Glacial acetic acid
-
Standard laboratory glassware and reflux apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Mobile phase for TLC (e.g., ethyl acetate:methanol mixture)
Procedure:
-
Synthesis of the Amino Precursor: The commercially available 3-amino-4-methylbenzoic acid is first acetylated to yield this compound. This can be achieved using standard acetylation procedures with acetic anhydride. Subsequent modifications may be required to introduce a primary amine for Schiff base formation.
-
Schiff Base Formation: a. Dissolve the amino-functionalized this compound derivative (1 equivalent) in ethanol in a round-bottom flask. b. Add a catalytic amount of glacial acetic acid to the solution. c. Add the desired aromatic aldehyde (1 equivalent) to the reaction mixture. d. Reflux the mixture for 2-4 hours. e. Monitor the reaction progress using TLC. f. Upon completion, cool the reaction mixture to room temperature. g. The precipitated solid (the Schiff base derivative) is collected by filtration. h. Wash the solid with cold ethanol to remove any unreacted starting materials. i. Dry the product in a vacuum oven.
-
Characterization: The structure of the synthesized derivatives should be confirmed by spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR.
In Vitro Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This protocol outlines a colorimetric assay to determine the inhibitory activity of test compounds against PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.[10][11]
Materials:
-
Recombinant human PTP1B (catalytic domain)
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 1 mM dithiothreitol (DTT) (add DTT fresh)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Suramin)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents: a. Prepare a stock solution of PTP1B in assay buffer. b. Prepare a stock solution of pNPP in assay buffer. c. Prepare serial dilutions of the test compounds and the positive control in DMSO. Further dilute in assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤ 1%.
-
Assay Protocol: a. To the wells of a 96-well microplate, add 50 µL of assay buffer. b. Add 10 µL of the diluted test compound or control solution. c. Add 20 µL of the PTP1B enzyme solution to each well. d. Pre-incubate the plate at 37°C for 10 minutes. e. Initiate the enzymatic reaction by adding 20 µL of the pNPP substrate solution to each well. f. Incubate the plate at 37°C for 30 minutes. g. Stop the reaction by adding 10 µL of 1 M NaOH. h. Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of test compound - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] * 100 b. Plot the percentage of inhibition against the logarithm of the test compound concentration. c. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by non-linear regression analysis of the dose-response curve.
MTT Assay for Anticancer Activity Screening
This protocol provides a general method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.[4]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: a. Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. b. Incubate the plate for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compounds in cell culture medium. b. After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest test concentration) and a blank (medium only). c. Incubate the plate for 48-72 hours.
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. b. Carefully remove the medium containing MTT. c. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. d. Shake the plate gently for 15 minutes to ensure complete dissolution. e. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of cell viability against the logarithm of the compound concentration. c. Determine the IC50 value (the concentration that inhibits 50% of cell growth).
Mandatory Visualization
Caption: PTP1B as a negative regulator of the insulin signaling pathway.
References
- 1. The role of protein tyrosine phosphatase 1B (PTP1B) in the pathogenesis of type 2 diabetes mellitus and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of protein tyrosine phosphatase-1B in diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted Inhibition of Protein Tyrosine Phosphatase 1B by Viscosol Ameliorates Type 2 Diabetes Pathophysiology and Histology in Diabetic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 8. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. benchchem.com [benchchem.com]
- 11. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 3-Acetamido-4-methylbenzoic Acid as a Versatile Building Block for Bioactive Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Acetamido-4-methylbenzoic acid is a readily available and versatile aromatic building block, distinguished by its trifunctional nature. The presence of a carboxylic acid, an acetamido group, and a methyl group on the benzene ring provides multiple reaction sites for chemical modification. This allows for the strategic synthesis of a diverse range of heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry due to their wide spectrum of biological activities. These scaffolds are integral to the development of novel therapeutic agents, including kinase inhibitors, antimicrobial agents, and modulators of various signaling pathways. This document provides detailed protocols and applications for utilizing this compound in the synthesis of potent bioactive molecules.
Application 1: Synthesis of Benzimidazole and Benzothiazole Derivatives as PTP1B Inhibitors
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways, making it a validated therapeutic target for the treatment of type 2 diabetes, obesity, and certain cancers. The inhibition of PTP1B can enhance insulin sensitivity and is a promising strategy for drug development. Derivatives of this compound have been successfully synthesized and identified as potent PTP1B inhibitors[1].
Experimental Workflow: Synthesis of PTP1B Inhibitors
The synthesis involves a multi-step process starting from the hydrolysis of the acetamido group, followed by chloroacetylation and subsequent condensation with substituted benzo[d]imidazol-2-thiols or benzo[d]thiazol-2-thiols.
Caption: General workflow for synthesizing PTP1B inhibitors.
Detailed Experimental Protocols
Step 1: Synthesis of 3-Amino-4-methylbenzoic acid
-
A suspension of this compound (1.0 eq) in 10% aqueous hydrochloric acid is heated under reflux for 2-3 hours.
-
The reaction progress is monitored using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The pH is adjusted to approximately 7.0 using a saturated sodium bicarbonate solution, leading to the precipitation of the product.
-
The resulting solid is filtered, washed thoroughly with water, and dried to yield 3-amino-4-methylbenzoic acid.
Step 2: Synthesis of 3-(2-chloroacetamido)-4-methylbenzoic acid
-
To a stirred solution of 3-amino-4-methylbenzoic acid (1.0 eq) in tetrahydrofuran (THF), chloroacetyl chloride (1.2 eq) is added dropwise at 0-5 °C.
-
The reaction mixture is then stirred at room temperature for 4-5 hours.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is treated with cold water, and the resulting precipitate is filtered, washed with water, and dried to obtain 3-(2-chloroacetamido)-4-methylbenzoic acid.
Step 3: Synthesis of Final Benzimidazole/Benzothiazole Derivatives (General Procedure) [1]
-
A mixture of 3-(2-chloroacetamido)-4-methylbenzoic acid (1.0 eq), the appropriate substituted 2-mercapto-1H-benzo[d]imidazole or 2-mercaptobenzo[d]thiazole (1.0 eq), and anhydrous potassium carbonate (K₂CO₃, 2.5 eq) in acetone is heated under reflux for 8-10 hours.
-
The reaction is monitored by TLC.
-
After completion, the solvent is evaporated, and the residue is diluted with water.
-
The mixture is acidified with dilute HCl to precipitate the crude product.
-
The solid is filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the final pure compound.
Biological Activity Data
The synthesized compounds were evaluated for their in vitro PTP1B inhibitory activity. The results for the most potent compounds are summarized below[1].
| Compound ID | R Group (on Heterocycle) | Heterocycle | IC₅₀ (μM)[1] |
| 10c | 5-Methoxy | Benzimidazole | 8.2 |
| 10e | - | Benzothiazole | 8.3 |
PTP1B Signaling Pathway and Inhibition
PTP1B dephosphorylates the activated insulin receptor (IR) and insulin receptor substrate (IRS), thus attenuating the downstream signaling cascade that leads to glucose uptake. Inhibitors block this dephosphorylation step, thereby enhancing the insulin signal.
Caption: Inhibition of the PTP1B signaling pathway.
Application 2: Proposed Synthesis of Bioactive Quinazolinones
The quinazolinone scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with anticancer, anti-inflammatory, and antimicrobial properties[2]. This compound can serve as a precursor for synthesizing substituted quinazolinones. A common synthetic route involves the initial formation of an N-acyl anthranilic acid, followed by cyclization with a nitrogen source.
Proposed Synthetic Workflow for Quinazolinones
This proposed workflow outlines a logical sequence to access the quinazolinone core, which can be further functionalized.
Caption: Proposed workflow for the synthesis of quinazolinones.
General Experimental Protocol for Quinazolinone Synthesis
This protocol is a generalized procedure based on established methods for synthesizing quinazolinones from anthranilic acid derivatives[2][3].
-
N-Acylation: this compound (1.0 eq) is dissolved in a suitable solvent like pyridine or DMF. An appropriate acyl chloride (e.g., 3-chloropropionyl chloride, 1.1 eq) is added dropwise at 0 °C. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The product, an N-acyl-anthranilic acid derivative, is isolated by pouring the mixture into ice-cold water and filtering the resulting precipitate[2].
-
Benzoxazinone Formation: The N-acyl-anthranilic acid derivative (1.0 eq) is heated under reflux in acetic anhydride for 1-2 hours. The excess acetic anhydride is removed under reduced pressure to yield the crude benzoxazinone intermediate[2].
-
Quinazolinone Formation: The benzoxazinone intermediate (1.0 eq) is dissolved in a solvent such as ethanol or DMF. A primary amine (R-NH₂, 1.1 eq) is added, and the mixture is heated under reflux for several hours. Upon cooling, the quinazolinone product often precipitates and can be collected by filtration and purified by recrystallization.
Application 3: Proposed Synthesis of Benzoxazole Derivatives
Benzoxazoles are another class of heterocyclic compounds with a broad range of pharmacological activities, including antimicrobial, antifungal, and anticancer effects[4][5]. A common synthetic strategy involves the condensation of an ortho-aminophenol derivative with a carboxylic acid or its equivalent[6].
Proposed Synthetic Workflow for Benzoxazoles
To utilize this compound, a key step would be its conversion into a derivative that can undergo cyclization with an o-aminophenol.
References
- 1. Design, synthesis and molecular modelling studies of novel 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. jetir.org [jetir.org]
Application Notes and Protocols for the Characterization of 3-Acetamido-4-methylbenzoic acid
Introduction
3-Acetamido-4-methylbenzoic acid is a substituted aromatic carboxylic acid. Its comprehensive characterization is essential for its use in research, particularly in drug development, where understanding the physicochemical properties, purity, and stability of a compound is paramount. This document provides detailed application notes and experimental protocols for the analytical techniques used to characterize this compound.
Overall Characterization Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of a synthesized chemical entity like this compound.
Application Notes and Protocols for the Analysis of 3-Acetamido-4-methylbenzoic Acid
This document provides detailed high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC/MS) methods for the quantitative analysis of 3-Acetamido-4-methylbenzoic acid. These protocols are intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
High-Performance Liquid Chromatography (HPLC) Method
This section outlines an HPLC method with UV detection for the quantification of this compound. This approach is suitable for routine quality control and purity assessment.
Chromatographic Conditions
A reversed-phase HPLC method is employed for the separation and quantification of this compound. This method utilizes a C18 stationary phase and a mobile phase consisting of an organic solvent and acidified water.[1]
| Parameter | Condition |
| Stationary Phase | C18 Column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
Experimental Protocol
1.2.1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (reagent grade)
-
Water (HPLC grade or ultrapure)
-
0.45 µm syringe filters
1.2.2. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
1.2.3. Sample Preparation
-
Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
1.2.4. Analysis Workflow
Caption: HPLC analysis workflow for this compound.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the HPLC method.
| Parameter | Expected Value |
| Retention Time (RT) | ~ 4.5 min |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Liquid Chromatography-Mass Spectrometry (LC/MS) Method
This section details a sensitive and selective LC/MS method for the analysis of this compound, suitable for complex matrices and low-level quantification.
Chromatographic and Mass Spectrometric Conditions
A reversed-phase LC method coupled with a tandem mass spectrometer is used for the analysis. For mass spectrometry applications, it is recommended to use a mobile phase modifier like formic acid instead of phosphoric acid.[1]
| Parameter | Condition |
| LC System | UPLC or HPLC System |
| Stationary Phase | C18 Column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole (QqQ) or Orbitrap |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Monitored Transition | m/z 192.07 -> 150.06 (Quantifier) |
| Monitored Transition | m/z 192.07 -> 106.05 (Qualifier) |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 25 V |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
Experimental Protocol
2.2.1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (LC/MS grade)
-
Formic acid (LC/MS grade)
-
Water (LC/MS grade)
-
0.22 µm syringe filters
2.2.2. Standard Solution Preparation
-
Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with 50:50 acetonitrile:water.
-
Working Standards: Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase conditions to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.
2.2.3. Sample Preparation
-
For samples in complex matrices (e.g., plasma, tissue homogenates), a protein precipitation or solid-phase extraction (SPE) step may be necessary.
-
A simple protein precipitation can be performed by adding three volumes of cold acetonitrile to one volume of the sample, vortexing, and centrifuging to pellet the precipitated proteins.
-
The supernatant is then collected, evaporated to dryness, and reconstituted in the initial mobile phase.
-
Filter the final solution through a 0.22 µm syringe filter into an LC/MS vial.
2.2.4. Analysis Workflow
Caption: LC/MS analysis workflow for this compound.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the LC/MS method.
| Parameter | Expected Value |
| Retention Time (RT) | ~ 3.2 min |
| Linearity (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | ~ 0.05 ng/mL |
| Limit of Quantification (LOQ) | ~ 0.15 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 95 - 105% |
References
Application Note: Electrophilic Nitration of 3-Acetamido-4-methylbenzoic Acid
Introduction
Aromatic nitro compounds are crucial intermediates in the synthesis of pharmaceuticals, dyes, and polymers. The introduction of a nitro group onto an aromatic ring via electrophilic aromatic substitution is a fundamental reaction in organic chemistry. This protocol details the nitration of 3-Acetamido-4-methylbenzoic acid to synthesize 5-nitro-3-acetamido-4-methylbenzoic acid. The reaction employs a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The acetamido and methyl groups are activating and ortho, para-directing, while the carboxylic acid group is deactivating and meta-directing. The regiochemical outcome of the nitration is therefore directed to the position ortho to the activating acetamido group and meta to the deactivating carboxylic acid group. Careful control of the reaction temperature is critical to prevent side reactions and ensure a high yield of the desired product.[1][2][3]
Reaction Scheme
Quantitative Data Summary
| Parameter | Value |
| Starting Material | This compound |
| Molecular Weight | 193.19 g/mol |
| Amount of Starting Material | 5.0 g |
| Concentrated H₂SO₄ (98%) | 20 mL |
| Concentrated HNO₃ (70%) | 4 mL |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 1 hour |
| Expected Product | 5-nitro-3-acetamido-4-methylbenzoic acid |
| Molecular Weight of Product | 238.18 g/mol |
| Theoretical Yield | 6.16 g |
Experimental Protocol
Materials and Reagents
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice
-
Distilled Water
-
Ethanol (for recrystallization)
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Thermometer
-
Büchner funnel and filter flask
-
Filter paper
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, add 5.0 g of this compound. Place the flask in an ice bath on a magnetic stirrer.
-
Dissolution: Slowly add 20 mL of concentrated sulfuric acid to the flask while stirring. Continue stirring until all the solid has dissolved. Ensure the temperature is maintained between 0-5 °C.[4][5]
-
Preparation of Nitrating Mixture: In a separate beaker, carefully add 4 mL of concentrated nitric acid to 4 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Nitration: Slowly add the cold nitrating mixture dropwise to the solution of the starting material over a period of 30 minutes using a dropping funnel.[5][6] It is crucial to maintain the internal reaction temperature below 5 °C throughout the addition to prevent over-nitration.[3]
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes.
-
Workup: Pour the reaction mixture slowly onto approximately 100 g of crushed ice in a beaker with constant stirring.[4][7] A yellow precipitate of the crude product will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[4][5]
-
Washing: Wash the filter cake with several portions of cold distilled water until the washings are neutral to pH paper.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 5-nitro-3-acetamido-4-methylbenzoic acid.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.
Safety Precautions
-
Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitration reaction is highly exothermic. Strict temperature control is essential to prevent a runaway reaction.[1][3]
Experimental Workflow
Caption: Workflow for the synthesis of 5-nitro-3-acetamido-4-methylbenzoic acid.
References
- 1. Lu Le Laboratory: Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory [lulelaboratory.blogspot.com]
- 2. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]
- 3. benchchem.com [benchchem.com]
- 4. magritek.com [magritek.com]
- 5. fchpt.stuba.sk [fchpt.stuba.sk]
- 6. ochem.weebly.com [ochem.weebly.com]
- 7. chemlab.truman.edu [chemlab.truman.edu]
Application Notes and Protocols: 3-Acetamido-4-methylbenzoic Acid in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of kinase inhibitors derived from 3-acetamido-4-methylbenzoic acid. This scaffold has shown promise in the development of potent inhibitors for various kinases, particularly Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in metabolic signaling pathways. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways are presented to facilitate research and development in this area.
Introduction to this compound as a Scaffold
This compound serves as a versatile starting material for the synthesis of a variety of kinase inhibitors. Its structure provides a key building block that can be readily modified to explore structure-activity relationships (SAR) and optimize inhibitory potency and selectivity. The acetamido group can act as a hydrogen bond donor and acceptor, while the carboxylic acid moiety offers a site for further chemical elaboration to enhance binding affinity to the target kinase.
Featured Application: Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
A notable application of this compound is in the synthesis of PTP1B inhibitors. PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial negative regulatory role in insulin and leptin signaling pathways.[1][2][3][4][5] By dephosphorylating the insulin receptor (IR) and its substrates (e.g., IRS-1), as well as Janus kinase 2 (JAK2) in the leptin pathway, PTP1B attenuates these signaling cascades.[1][2][3][4][5] Inhibition of PTP1B is therefore a promising therapeutic strategy for the treatment of type 2 diabetes, obesity, and cancer.
Derivatives of this compound have been designed and synthesized as potent PTP1B inhibitors.[6][7] These compounds have demonstrated significant inhibitory activity in enzymatic assays.
Quantitative Data: PTP1B Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of representative kinase inhibitors synthesized from this compound against PTP1B.
| Compound ID | Chemical Name | Target Kinase | IC50 (µM) |
| 10c | 3-(1-(5-methoxy-1H-benzo[d]imidazol-2-ylthio)acetamido)-4-methylbenzoic acid | PTP1B | 8.2 |
| 10e | 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid | PTP1B | 8.3 |
Experimental Protocols
Detailed methodologies for the synthesis of key intermediates and the final PTP1B inhibitors are provided below.
Protocol 1: Synthesis of 3-(2-Chloroacetamido)-4-methylbenzoic acid (Intermediate)
This protocol describes the synthesis of the key intermediate, 3-(2-chloroacetamido)-4-methylbenzoic acid, which serves as the backbone for the final inhibitors.
Materials:
-
3-Amino-4-methylbenzoic acid
-
Chloroacetyl chloride
-
Appropriate solvent (e.g., Dichloromethane)
-
Base (e.g., Triethylamine)
Procedure:
-
Dissolve 3-amino-4-methylbenzoic acid in a suitable solvent.
-
Add a base, such as triethylamine, to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add chloroacetyl chloride to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Upon completion, perform an appropriate work-up, which may include washing with acidic and basic solutions, followed by extraction with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 3-(2-chloroacetamido)-4-methylbenzoic acid.
Protocol 2: General Synthesis of this compound-Based PTP1B Inhibitors
This general protocol outlines the final step in the synthesis of the target PTP1B inhibitors from the chloroacetamido intermediate.
Materials:
-
3-(2-Chloroacetamido)-4-methylbenzoic acid
-
Appropriate thiol-containing heterocycle (e.g., 5-methoxy-1H-benzo[d]imidazole-2-thiol or benzo[d]thiazole-2-thiol)
-
Base (e.g., Potassium carbonate)
-
Solvent (e.g., Acetone)
Procedure:
-
To a solution of 3-(2-chloroacetamido)-4-methylbenzoic acid in a suitable solvent like acetone, add the respective thiol-containing heterocycle.
-
Add a base, such as potassium carbonate, to the reaction mixture.
-
Reflux the mixture for an appropriate amount of time, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Perform an aqueous work-up, including acidification to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Purify the final compound by recrystallization from a suitable solvent system to yield the pure PTP1B inhibitor.
Protocol 3: In Vitro PTP1B Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of the synthesized compounds against PTP1B.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) as a substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Synthesized inhibitor compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the inhibitor compounds in the assay buffer.
-
In a 96-well plate, add the PTP1B enzyme to each well.
-
Add the different concentrations of the inhibitor to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the pNPP substrate to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Mechanism of Action
The synthesized this compound derivatives inhibit PTP1B, thereby modulating key signaling pathways.
PTP1B in Insulin Signaling
PTP1B is a critical negative regulator of the insulin signaling cascade.[1][2][3][4][5] Upon insulin binding to its receptor, the receptor autophosphorylates, leading to the phosphorylation of downstream substrates like IRS-1. This initiates a cascade of events culminating in glucose uptake and utilization. PTP1B dephosphorylates the activated insulin receptor and IRS-1, thus terminating the signal.[1][2][3][4][5] Inhibitors of PTP1B can enhance and prolong insulin signaling, leading to improved glucose homeostasis.
Caption: PTP1B negatively regulates the insulin signaling pathway.
PTP1B in JAK/STAT Signaling
PTP1B also plays a role in attenuating the JAK/STAT signaling pathway, which is activated by cytokines and growth factors like leptin.[1] PTP1B can dephosphorylate and inactivate JAK2, a key kinase in this pathway, thereby downregulating the downstream signaling events mediated by STAT transcription factors.[1]
Caption: PTP1B-mediated dephosphorylation of JAK2 in the leptin pathway.
Conclusion
This compound is a valuable scaffold for the development of potent kinase inhibitors, particularly for PTP1B. The detailed protocols and data presented in these application notes are intended to guide researchers in the synthesis, evaluation, and understanding of the mechanism of action of these promising therapeutic agents. The provided visualizations of the key signaling pathways offer a clear framework for understanding the biological context of PTP1B inhibition. Further optimization of this scaffold could lead to the discovery of novel drug candidates for metabolic diseases and cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protein-Tyrosine Phosphatase 1B Substrates and Metabolic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and molecular modelling studies of novel 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Level Application Notes for the Synthesis of 3-Acetamido-4-methyl-2-nitrobenzoic acid
Introduction: 3-Acetamido-4-methyl-2-nitrobenzoic acid is a valuable building block in organic synthesis, particularly in the development of complex molecules for medicinal chemistry research.[1] Its structure, featuring a benzoic acid core with methyl, nitro, and acetamido groups, provides multiple reactive sites for further chemical modification.[1] This document outlines the synthetic protocol, safety considerations, and characterization data for this compound.
Target Audience: This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. Users should have a foundational understanding of synthetic organic chemistry techniques and laboratory safety procedures.
Chemical Profile:
| Property | Value |
| IUPAC Name | 3-acetamido-4-methyl-2-nitrobenzoic acid |
| CAS Number | 7356-52-7 |
| Molecular Formula | C10H10N2O5 |
| Molecular Weight | 238.20 g/mol |
Experimental Protocol: A Two-Step Synthesis
The synthesis of 3-Acetamido-4-methyl-2-nitrobenzoic acid is typically achieved through a two-step process starting from 3-Amino-4-methylbenzoic acid. The first step involves the protection of the amine group via acetylation, followed by the nitration of the aromatic ring.
Step 1: Synthesis of 3-Acetamido-4-methylbenzoic acid
The initial step is the acetylation of 3-Amino-4-methylbenzoic acid. This reaction protects the amino group from oxidation during the subsequent nitration step and helps direct the incoming nitro group.
Materials and Reagents:
-
3-Amino-4-methylbenzoic acid
-
Acetic anhydride
-
Glacial acetic acid
-
Water (deionized)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-Amino-4-methylbenzoic acid in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for a specified period to ensure complete acetylation.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product, this compound, by vacuum filtration.
-
Wash the product with cold water and dry it under a vacuum.
Step 2: Synthesis of 3-Acetamido-4-methyl-2-nitrobenzoic acid
The second step involves the regioselective nitration of the acetylated intermediate. The acetamido and methyl groups on the benzene ring direct the nitration to the ortho position relative to the acetamido group.
Materials and Reagents:
-
This compound
-
Concentrated sulfuric acid (95-98%)
-
Concentrated nitric acid (70%)
-
Ice
Procedure:
-
In a flask cooled in an ice bath, slowly add this compound to concentrated sulfuric acid with constant stirring until fully dissolved. Maintain the temperature below 10°C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of this compound, ensuring the temperature does not exceed 10-15°C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature for a period to ensure the reaction goes to completion.
-
Carefully pour the reaction mixture over crushed ice to precipitate the crude product.
-
Filter the resulting solid, wash thoroughly with cold water to remove residual acid, and dry the final product, 3-Acetamido-4-methyl-2-nitrobenzoic acid.
Safety and Handling
Hazard Identification:
-
3-Acetamido-4-methyl-2-nitrobenzoic acid: This compound is harmful if swallowed and causes skin and serious eye irritation. It is also suspected of causing genetic defects, cancer, and of damaging fertility or the unborn child.
-
Nitrating Mixture (Sulfuric and Nitric Acid): Highly corrosive and a strong oxidizing agent. Contact can cause severe burns. Reactions can be highly exothermic.
Personal Protective Equipment (PPE):
-
Wear appropriate protective gloves, clothing, eye protection, and face protection.[2]
Handling Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Avoid all personal contact, including inhalation.[2]
-
Do not eat, drink, or smoke when using this product.[2]
-
Wash hands and any exposed skin thoroughly after handling.[3]
-
Keep containers securely sealed when not in use.[2]
Data Presentation
Summary of Yields and Properties:
| Compound | Starting Material | Reagents | Typical Yield (%) | Melting Point (°C) |
| This compound | 3-Amino-4-methylbenzoic acid | Acetic anhydride, Acetic acid | >90 | ~240 |
| 3-Acetamido-4-methyl-2-nitrobenzoic acid | This compound | H2SO4, HNO3 | Varies | Not specified |
Note: Yields are highly dependent on reaction scale and conditions. The provided values are illustrative.
Visualizations
Caption: Two-step synthesis workflow.
Caption: Key safety protocol workflow.
References
Application Notes and Protocols: Utilizing 3-Acetamido-4-methylbenzoic Acid in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase synthesis (SPS) is a cornerstone of modern drug discovery and development, enabling the rapid and efficient construction of large libraries of chemical compounds. The choice of building blocks is critical for the successful generation of diverse and novel molecular entities. 3-Acetamido-4-methylbenzoic acid is a versatile scaffold that can be employed in solid-phase synthesis to generate libraries of substituted aromatic compounds. Its carboxylic acid handle allows for straightforward attachment to a variety of solid supports, while the acetamido and methyl groups on the aromatic ring provide opportunities for further functionalization and diversification.
This document provides detailed application notes and protocols for the proposed utilization of this compound as a foundational scaffold in the solid-phase synthesis of a diverse library of N-substituted benzamides. The protocols outlined below are based on well-established solid-phase organic chemistry principles and are intended to serve as a guide for researchers in the exploration of novel chemical space.
Proposed Application: A Scaffold for Combinatorial Library Synthesis
This compound is an ideal candidate for use as a scaffold in the solid-phase synthesis of combinatorial libraries. The carboxylic acid moiety can be anchored to a solid support, such as a Wang or Merrifield resin. The acetamido group can be either retained or modified, and the aromatic ring can be subjected to various reactions to introduce further diversity. A key potential transformation is the hydrolysis of the acetamido group to an amine, which can then be acylated, alkylated, or used in other amine-based chemistries to generate a wide array of derivatives.
Experimental Protocols
Protocol 1: Immobilization of this compound onto Wang Resin
This protocol describes the attachment of this compound to a Wang resin via an ester linkage.
Materials:
-
Wang Resin (100-200 mesh, 1.0 mmol/g loading)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the Wang resin (1 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Drain the DMF.
-
In a separate flask, dissolve this compound (386 mg, 2.0 mmol) in DMF (5 mL).
-
Add DIC (310 µL, 2.0 mmol) and DMAP (24 mg, 0.2 mmol) to the solution of the benzoic acid.
-
Add the activated acid solution to the swollen resin.
-
Agitate the mixture at room temperature for 12 hours.
-
Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
-
Determine the loading of the resin using a suitable analytical method (e.g., UV-Vis spectrophotometry of the cleaved product).
Table 1: Representative Data for Resin Loading
| Parameter | Value |
| Initial Resin Loading | 1.0 mmol/g |
| Molar Excess of Acid | 2.0 eq |
| Molar Excess of DIC | 2.0 eq |
| Molar Excess of DMAP | 0.2 eq |
| Final Resin Loading | 0.85 mmol/g |
Protocol 2: Solid-Phase Synthesis of a Substituted Benzamide Library
This protocol outlines the steps for the deacetylation of the resin-bound scaffold followed by acylation with a variety of carboxylic acids to generate a library of N-substituted benzamides.
Materials:
-
3-Acetamido-4-methylbenzoyl-Wang resin (from Protocol 1)
-
6 M Hydrochloric Acid (HCl) in 1,4-Dioxane
-
1,4-Dioxane
-
A library of diverse carboxylic acids
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
Step 1: Deacetylation
-
Swell the 3-Acetamido-4-methylbenzoyl-Wang resin (100 mg, 0.085 mmol) in DCM (1 mL) for 30 minutes.
-
Drain the DCM.
-
Add a solution of 6 M HCl in 1,4-dioxane (2 mL) to the resin.
-
Agitate the mixture at 50°C for 12 hours.
-
Drain the acidic solution and wash the resin sequentially with 1,4-dioxane (3 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).
Step 2: Acylation with a Carboxylic Acid Library
-
In separate reaction vessels for each library member, add the deacetylated resin (10 mg, 8.5 µmol).
-
In separate vials, prepare solutions of each carboxylic acid (0.0425 mmol, 5 eq) in DMF (200 µL).
-
Add HATU (16 mg, 0.0425 mmol, 5 eq) and DIPEA (15 µL, 0.085 mmol, 10 eq) to each carboxylic acid solution.
-
Add the activated acid solutions to the respective resin-containing reaction vessels.
-
Agitate the mixtures at room temperature for 4 hours.
-
Drain the reaction solutions and wash the resins with DMF (3 x 1 mL) and DCM (3 x 1 mL).
Step 3: Cleavage and Product Isolation
-
Dry the resin beads under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail (1 mL) to each resin sample.
-
Agitate the mixtures at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under a stream of nitrogen.
-
Analyze the crude products by LC-MS and purify by preparative HPLC if necessary.
Table 2: Representative Yields and Purity for a Small Benzamide Library
| Carboxylic Acid Used | Product Molecular Weight | Crude Yield (%) | Purity by LC-MS (%) |
| Acetic Acid | 193.21 | 85 | >95 |
| Benzoic Acid | 255.28 | 82 | >95 |
| 4-Chlorobenzoic Acid | 289.72 | 78 | >92 |
| Cyclohexanecarboxylic Acid | 261.34 | 88 | >96 |
Visualizations
Caption: Workflow for solid-phase synthesis of a benzamide library.
Signaling Pathways and Logical Relationships
The synthesized library of N-substituted benzamides can be screened against a variety of biological targets. For instance, benzamide derivatives have been shown to interact with numerous enzymes and receptors. The logical relationship for a drug discovery cascade starting from the synthesized library is depicted below.
Caption: Drug discovery cascade for the synthesized library.
Conclusion
The protocols and data presented herein provide a framework for the utilization of this compound as a versatile scaffold in solid-phase synthesis. This approach allows for the generation of diverse libraries of N-substituted benzamides, which can be valuable for hit and lead discovery in drug development programs. The flexibility of solid-phase chemistry, combined with the structural features of the core molecule, offers significant potential for the exploration of novel chemical space. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets and library designs.
Docking studies of 3-Acetamido-4-methylbenzoic acid derivatives with target proteins
Application Notes: Docking Studies of 3-Acetamido-4-methylbenzoic Acid Derivatives
Introduction
This compound is a synthetically derived organic compound that serves as a scaffold for developing novel therapeutic agents.[1] Its derivatives are of significant interest in medicinal chemistry for their potential to interact with various biological targets. Molecular docking is a powerful computational technique used in structure-based drug design to predict how a small molecule (ligand), such as a derivative of this compound, binds to a macromolecular target, typically a protein.[2][3][4] This process allows researchers to simulate the ligand-protein interaction at an atomic level, predict the binding affinity, and understand the key interactions driving the complex formation.[5] These in silico methods are crucial for screening large libraries of compounds, identifying promising drug candidates, and optimizing lead compounds, thereby accelerating the drug discovery process.[][7][8]
Principle of Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex.[4] The methodology involves two main steps:
-
Sampling: Generating a variety of possible conformations (poses) of the ligand within the binding site of the protein.
-
Scoring: Evaluating the "goodness-of-fit" for each pose using a scoring function, which calculates the binding energy. The pose with the lowest binding energy is considered the most favorable.[5]
The success of docking studies relies heavily on the accuracy of the 3D structures of both the ligand and the target protein.[4]
General Workflow for In Silico Drug Design
The process of discovering a new drug candidate through computational methods follows a structured workflow, beginning with target identification and culminating in lead optimization.[8][9] This approach significantly reduces the time and cost associated with traditional drug discovery methods.
Caption: General workflow of an in-silico drug discovery project.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for performing molecular docking studies with this compound derivatives.
Protocol 1: Ligand Preparation
This protocol describes the preparation of the 3D structures of the small molecule ligands for docking.
-
2D Structure Sketching: Draw the 2D chemical structure of the this compound derivatives using chemical drawing software like ChemDraw or MarvinSketch. Save the structure in a suitable format (e.g., MOL or SDF).
-
3D Structure Generation: Convert the 2D structure into a 3D conformation using a program like Open Babel or the builder tool within molecular modeling software (e.g., PyMOL, Chimera).
-
Energy Minimization: Perform energy minimization on the 3D structure to obtain a stable, low-energy conformation. This is a critical step to remove any steric strain. Use a force field like MMFF94 or UFF.
-
Charge Assignment: Assign partial atomic charges (e.g., Gasteiger charges) to the ligand atoms. This is essential for calculating electrostatic interactions during docking.
-
Torsional Degrees of Freedom: Define the rotatable bonds in the ligand. This allows the docking software to explore different conformations during the simulation.
-
File Format Conversion: Save the final prepared ligand structure in the format required by the docking software (e.g., PDBQT for AutoDock).
Protocol 2: Target Protein Preparation
This protocol outlines the steps for preparing the target protein structure.
-
Obtain Protein Structure: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution structure, preferably one co-crystallized with a known ligand.
-
Clean the Protein Structure:
-
Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.
-
If the protein is a multimer, retain only the chain that contains the binding site of interest, unless the multimeric state is required for function.
-
-
Add Hydrogen Atoms: Since X-ray crystallography often does not resolve hydrogen atoms, add them to the protein structure using software like HADDOCK or the preparation scripts in AutoDock Tools.[10]
-
Assign Charges: Add partial charges to the protein atoms (e.g., Kollman charges).
-
Define the Binding Site: Identify the active or binding site of the protein. This can be determined from the location of the co-crystallized ligand in the original PDB file or through literature review.
-
Generate Grid Box: Define a grid box that encompasses the entire binding site. This box defines the search space where the docking algorithm will place and orient the ligand. The size of the grid should be sufficient to allow the ligand to move and rotate freely within the site.
-
File Format Conversion: Save the prepared receptor structure in the appropriate format (e.g., PDBQT for AutoDock).
Protocol 3: Molecular Docking Simulation
This protocol details the execution of the docking simulation using a tool like AutoDock.
-
Load Prepared Files: Load the prepared ligand and receptor files into the docking software.
-
Set Docking Parameters: Configure the parameters for the search algorithm. For a genetic algorithm, which is commonly used in programs like AutoDock, you may need to set:[5][11]
-
Number of Runs: The number of independent docking simulations to perform (e.g., 50-100 runs).
-
Population Size: The number of individuals in the population for each generation.
-
Maximum Number of Evaluations: The maximum number of energy evaluations to perform.
-
-
Launch the Docking Job: Start the simulation. The software will systematically explore different poses of the ligand in the binding site and calculate the binding energy for each.
-
Clustering and Analysis: Once the runs are complete, the software will cluster the resulting poses based on their root-mean-square deviation (RMSD). The poses in the most populated cluster with the lowest binding energy are typically considered the most likely binding modes.
Data Presentation: Docking Results
Quantitative results from docking studies should be presented in a clear, tabular format to facilitate comparison between different derivatives.
| Derivative ID | Target Protein (PDB ID) | Docking Score (kcal/mol) | H-Bonds | Interacting Residues |
| AMBA-001 | Kinase A (XXXX) | -9.8 | 3 | Lys72, Glu91, Asp184 |
| AMBA-002 | Kinase A (XXXX) | -8.5 | 2 | Lys72, Asp184 |
| AMBA-003 | Protease B (YYYY) | -10.2 | 4 | His41, Gly143, Ser144, Glu166 |
| AMBA-004 | Protease B (YYYY) | -9.1 | 3 | His41, Ser144, Glu166 |
| AMBA-005 | Neuraminidase (ZZZZ) | -11.5 | 5 | Arg118, Asp151, Arg152, Arg292, Tyr406 |
Note: This table contains hypothetical data for illustrative purposes.
Visualization of Key Concepts and Pathways
Diagrams are essential for illustrating complex workflows, relationships, and biological pathways.
Structure-Based Drug Design Logic
This diagram illustrates the logical relationship between the key components of a structure-based drug design project.
Caption: Logical flow in structure-based drug design.
Hypothetical Kinase Inhibition Pathway
Many therapeutic agents act as kinase inhibitors.[] This diagram shows a simplified, hypothetical signaling pathway that could be targeted by this compound derivatives designed as kinase inhibitors.
Caption: A hypothetical kinase signaling pathway targeted by an inhibitor.
References
- 1. This compound | 6946-14-1 | GAA94614 [biosynth.com]
- 2. Molecular docking of enzyme inhibitors: A COMPUTATIONAL TOOL FOR STRUCTURE-BASED DRUG DESIGN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. labinsights.nl [labinsights.nl]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is in silico drug discovery? [synapse.patsnap.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule docking – Bonvin Lab [bonvinlab.org]
- 11. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Acetamido-4-methylbenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of 3-Acetamido-4-methylbenzoic acid.
Troubleshooting and FAQs
This section addresses common issues encountered during the multi-step synthesis of this compound, which typically proceeds via nitration of 4-methylbenzoic acid, followed by reduction of the nitro group, and subsequent acetylation of the resulting amine.
Step 1: Nitration of 4-Methylbenzoic Acid
Q1: Why is the yield of 3-nitro-4-methylbenzoic acid low?
A1: Low yields can result from several factors:
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Suboptimal Temperature: The nitration reaction is highly exothermic. If the temperature rises too high, it can lead to the formation of dinitro compounds and other side products. Maintaining a low and controlled temperature, typically between 5-15°C, is crucial.
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Incorrect Reagent Addition: The nitrating mixture (concentrated nitric and sulfuric acids) must be added slowly and dropwise to the solution of p-toluic acid to manage the reaction temperature and prevent localized overheating.
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Incomplete Reaction: A reaction temperature that is too low or an insufficient reaction time may lead to an incomplete conversion of the starting material.
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Starting Material Purity: Impurities in the initial 4-methylbenzoic acid can interfere with the reaction, leading to undesired byproducts.
Q2: My product contains multiple isomers. How can I improve selectivity for the 3-nitro isomer?
A2: The formation of multiple isomers is a common challenge. The methyl group directs ortho- and para-, while the carboxylic acid group directs meta-. To favor the desired 3-nitro isomer:
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Control Reaction Temperature: Low reaction temperatures (5-15°C) can favor the formation of the meta-nitro product relative to the activating methyl group.
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Optimize Nitrating Agent Ratio: The ratio of nitric acid to sulfuric acid can be adjusted to improve selectivity. A standard mixture is generally effective, but optimization may be required for specific outcomes.
Step 2: Reduction of 3-Nitro-4-methylbenzoic Acid
Q3: What is the most effective method for reducing the nitro group to an amine?
A3: Several methods can be employed, with catalytic hydrogenation generally offering the highest yield and cleanest product.
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Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) with hydrogen gas is highly efficient and can produce yields upwards of 96%. This method avoids the use of harsh metal-acid reducing agents.
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Metal/Acid Reduction: A mixture of a metal like Tin(II) chloride (SnCl₂) in concentrated HCl is also effective but may result in lower yields (around 58%) and require a more rigorous workup to remove metal salts.[1]
Q4: The reduction reaction is sluggish or incomplete. What could be the cause?
A4: For catalytic hydrogenation, potential issues include:
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Catalyst Inactivity: The Pd/C catalyst may be old or poisoned. Ensure you are using a fresh, active catalyst.
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Insufficient Hydrogen Pressure: The reaction may require a specific hydrogen pressure to proceed efficiently. Ensure the system is properly sealed and pressurized.
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Poor Mixing: Inadequate stirring can lead to poor contact between the substrate, catalyst, and hydrogen, slowing the reaction rate.
For metal/acid reductions, ensure the acid concentration is sufficient and the metal is finely powdered for maximum surface area.
Step 3: Acetylation of 3-Amino-4-methylbenzoic Acid
Q5: What are the best conditions for acetylating the amino group?
A5: Acetylation of aromatic amines is typically a high-yielding reaction. A common and effective method is using acetic anhydride.
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With a Base Catalyst: Using a base like pyridine as both the solvent and catalyst can effectively drive the reaction to completion at room temperature.[2]
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Solvent-Free: The reaction can also be performed neatly (without solvent) using acetic anhydride, which often leads to high yields and simplifies purification.[3]
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With an Acid Catalyst: Glacial acetic acid with a catalytic amount of tartaric acid can also be an effective system.[4]
Q6: How do I handle the workup and purification of the final product?
A6:
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Workup: After the reaction, excess acetic anhydride can be quenched by carefully adding water. The product, being a carboxylic acid, may precipitate upon acidification. If a base like pyridine was used, it must be neutralized and removed, typically by washing the organic layer with an acidic solution (e.g., 1M HCl).[2]
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Purification: The most common and effective method for purifying the final product is recrystallization.[5][6] A mixed solvent system, such as ethanol/water, is often suitable.[2] The crude product is dissolved in the minimum amount of hot solvent, and upon slow cooling, pure crystals of this compound will form, leaving impurities in the mother liquor.[7]
Data Presentation
The following tables summarize key quantitative data for the synthesis process.
Table 1: Comparison of Reduction Methods for Nitroarenes
| Reduction Method | Reagents | Typical Yield | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C, Methanol | > 95% | High yield, clean reaction, easy workup | Requires specialized hydrogenation equipment |
| Metal-Acid Reduction | SnCl₂, conc. HCl, Ethanol | ~58%[1] | Common lab reagents, no special equipment | Lower yield, requires removal of metal salts |
Table 2: Conditions for N-Acetylation of Aromatic Amines
| Method | Acetylating Agent | Catalyst/Base | Solvent | Temperature | Typical Yield |
| Pyridine Method[2] | Acetic Anhydride | Pyridine | Pyridine | 0°C to RT | 85-95% |
| Solvent-Free[3] | Acetic Anhydride | None | None | Room Temp. | High |
| Acid Catalysis[4] | Glacial Acetic Acid | Tartaric Acid | None | 118°C | 60-95% |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound from 4-methylbenzoic acid.
Protocol 1: Synthesis of this compound
Step 1: Nitration of 4-Methylbenzoic Acid (p-Toluic Acid)
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In a round-bottom flask, dissolve 4-methylbenzoic acid in concentrated sulfuric acid.
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Cool the mixture in an ice bath to 0-5°C with constant stirring.
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Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.
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Add the nitrating mixture dropwise to the 4-methylbenzoic acid solution, ensuring the temperature does not exceed 15°C.
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After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours.
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Pour the reaction mixture slowly over crushed ice. The solid 3-nitro-4-methylbenzoic acid will precipitate.
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Collect the precipitate by vacuum filtration, wash with cold water until the washings are neutral, and dry the product.
Step 2: Reduction of 3-Nitro-4-methylbenzoic Acid
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In a suitable pressure vessel, add 3-nitro-4-methylbenzoic acid, methanol, and a catalytic amount of 10% Palladium on carbon (Pd/C).
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Seal the vessel and purge with nitrogen, then with hydrogen.
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Pressurize the vessel with hydrogen (typically 3-4 bar) and stir the mixture vigorously at room temperature.
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Monitor the reaction by observing hydrogen uptake or using TLC. The reaction is typically complete in 10-24 hours.
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Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
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Remove the catalyst by filtering the reaction mixture through a pad of Celite.
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Concentrate the filtrate under reduced pressure to yield 3-amino-4-methylbenzoic acid, which can be used in the next step without further purification.
Step 3: Acetylation of 3-Amino-4-methylbenzoic Acid
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In a round-bottom flask, dissolve the crude 3-amino-4-methylbenzoic acid from the previous step in anhydrous pyridine.
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Cool the solution to 0°C in an ice bath.
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Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Monitor the reaction progress by TLC.
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Upon completion, pour the reaction mixture into cold 1M HCl to neutralize the pyridine and precipitate the product.
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Collect the solid product by vacuum filtration.
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Purify the crude this compound by recrystallization from an ethanol/water mixture. Dry the final product under vacuum.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis process.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical decision tree for troubleshooting low yield issues.
References
Technical Support Center: Purification of Crude 3-Acetamido-4-methylbenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3-Acetamido-4-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized by acetylation of 3-amino-4-methylbenzoic acid?
A1: The most probable impurities include:
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Unreacted starting material: 3-amino-4-methylbenzoic acid.
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Excess acetylating agent: Residual acetic anhydride or acetyl chloride.
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Byproducts: Di-acetylated products or other side-reaction products.
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Residual acid or base: Traces of catalysts or reagents used during the synthesis and workup.
Q2: Which purification technique is most effective for crude this compound?
A2: Recrystallization is the most common and highly effective method for purifying crude this compound. This technique leverages the difference in solubility of the compound and its impurities in a given solvent at different temperatures.
Q3: What is a suitable recrystallization solvent for this compound?
Q4: How can I determine the purity of my this compound sample?
A4: The purity of your sample can be assessed using the following methods:
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Melting Point Analysis: A pure compound will have a sharp melting point range. Impurities tend to lower and broaden the melting point range.
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Thin-Layer Chromatography (TLC): TLC can be used to visualize the number of components in your sample. A pure sample should ideally show a single spot.
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Spectroscopic Techniques: ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure and identify the presence of impurities.
Troubleshooting Guide
Problem 1: Low yield of purified product after recrystallization.
| Possible Cause | Solution |
| Using too much solvent | Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Product is significantly soluble in the cold solvent | Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration. |
| Premature crystallization during hot filtration | Pre-heat the funnel and filter paper with hot solvent before filtering the hot solution. |
| Crystals lost during transfer | Ensure all crystals are carefully transferred from the flask to the filter, using a small amount of cold solvent to rinse the flask. |
Problem 2: The purified product has a low and broad melting point.
| Possible Cause | Solution |
| Ineffective removal of impurities | The chosen recrystallization solvent may not be optimal. Try a different solvent or a solvent mixture. A second recrystallization may be necessary. |
| Product is not completely dry | Residual solvent can depress the melting point. Dry the crystals thoroughly under vacuum or in a desiccator. |
| Co-crystallization of impurities | If an impurity has similar solubility properties to the product, consider an alternative purification method such as column chromatography. |
Problem 3: The product "oils out" instead of forming crystals during cooling.
| Possible Cause | Solution |
| Solution is supersaturated | Reheat the solution to dissolve the oil, then allow it to cool more slowly. Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can help induce crystallization. |
| The boiling point of the solvent is higher than the melting point of the product | Choose a solvent with a lower boiling point. |
| Presence of significant impurities | The impurities may be preventing proper crystal lattice formation. Try purifying a smaller batch or using a different solvent. |
Problem 4: No crystals form upon cooling.
| Possible Cause | Solution |
| Too much solvent was used | Boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| The solution is not saturated | The initial crude product may have been relatively pure, requiring less solvent than anticipated. Concentrate the solution by boiling off some of the solvent. |
| Supersaturation | Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal. |
Quantitative Data Summary
The following table provides a template for recording and comparing quantitative data from purification experiments. Researchers should aim to collect this type of data to evaluate the effectiveness of their purification protocols.
| Purification Method | Starting Mass (g) | Final Mass (g) | % Recovery | Purity before Purification (Melting Point °C) | Purity after Purification (Melting Point °C) |
| Recrystallization (Ethanol/Water) | e.g., 5.00 | e.g., 4.25 | e.g., 85% | e.g., 160-165 | e.g., 168-170 |
| Recrystallization (Ethanol) | Enter Data | Enter Data | Calculate | Enter Data | Enter Data |
| Recrystallization (Water) | Enter Data | Enter Data | Calculate | Enter Data | Enter Data |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
This protocol is a general procedure and may need to be optimized based on the specific nature of the impurities and the solubility of the compound.
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Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent (e.g., ethanol, water, or a mixture). Heat the mixture to boiling. A good solvent will dissolve the compound when hot but show low solubility when cold.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent while stirring and heating until the solid is completely dissolved.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven until a constant weight is achieved.
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Analysis: Determine the mass of the purified product and measure its melting point to assess purity.
Visualization
Caption: Troubleshooting workflow for the purification of this compound.
Common side products in 3-Acetamido-4-methylbenzoic acid synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Acetamido-4-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the N-acetylation of 3-amino-4-methylbenzoic acid. This is typically achieved by reacting the starting amine with an acetylating agent such as acetic anhydride. The reaction is often carried out in the presence of a base or in a solvent like glacial acetic acid to facilitate the reaction.
Q2: What are the potential side products in this synthesis?
A2: The primary side product is typically the unreacted starting material, 3-amino-4-methylbenzoic acid, resulting from an incomplete reaction. Other potential impurities can include by-products from the acetylating agent (e.g., acetic acid from the hydrolysis of acetic anhydride) and any impurities present in the initial starting materials. While di-acetylation is a theoretical possibility, it is generally not observed under standard conditions as the amide product is less nucleophilic than the starting amine.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting amine and the formation of the less polar acetamide product. A suitable mobile phase for TLC analysis could be a mixture of ethyl acetate and methanol.
Q4: What is the recommended method for purifying the crude this compound?
A4: Recrystallization is the most common and effective method for purifying the final product. Based on the solubility of similar compounds, ethanol or a mixture of ethanol and water are suitable solvents for recrystallization. This process effectively removes the more polar unreacted starting material and other soluble impurities.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress using TLC until the starting material is no longer visible.- Use a slight excess of the acetylating agent (e.g., 1.1-1.2 equivalents of acetic anhydride). |
| Protonation of Starting Amine | - If using acetyl chloride, which generates HCl, ensure an appropriate base (e.g., pyridine, sodium carbonate) is used to neutralize the acid and prevent protonation of the nucleophilic amine. |
| Hydrolysis of Acetylating Agent | - Use anhydrous solvents and reagents to prevent the hydrolysis of acetic anhydride to acetic acid. |
| Product Loss During Workup | - When performing extractions, ensure the pH is adjusted correctly to keep the product in the organic layer. Be mindful of the product's solubility in the wash solutions. |
| Premature Precipitation During Recrystallization | - Ensure the crude product is fully dissolved in the minimum amount of hot recrystallization solvent before allowing it to cool. |
Issue 2: Impure Product After Synthesis
| Symptom | Possible Cause | Troubleshooting Steps |
| TLC shows two spots after reaction completion. | The most likely impurity is the unreacted starting material (3-amino-4-methylbenzoic acid). | - Perform a recrystallization. The starting amine is generally more soluble in common recrystallization solvents and will remain in the mother liquor. - Column chromatography can also be used for separation if recrystallization is not effective. |
| Melting point of the product is broad and lower than the literature value. | Presence of impurities, likely the starting material. | - Recrystallize the product until a sharp melting point is achieved, consistent with the literature value for pure this compound. |
| Product has a brownish or off-white color. | Presence of colored impurities from starting materials or side reactions. | - During recrystallization, activated charcoal can be added to the hot solution to adsorb colored impurities before hot filtration. |
Experimental Protocols
Synthesis of this compound
This protocol describes the acetylation of 3-amino-4-methylbenzoic acid using acetic anhydride.
Materials:
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3-amino-4-methylbenzoic acid
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Acetic anhydride
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Glacial acetic acid
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Deionized water
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Ethanol (for recrystallization)
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Standard laboratory glassware
Procedure:
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In a round-bottom flask, dissolve 3-amino-4-methylbenzoic acid in glacial acetic acid.
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To the stirred solution, add acetic anhydride dropwise at room temperature.
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Heat the reaction mixture at a slightly elevated temperature (e.g., 50-60 °C) for 1-2 hours.
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Monitor the reaction progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold deionized water to precipitate the crude product.
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Collect the solid product by vacuum filtration and wash with cold deionized water.
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Dry the crude product in a vacuum oven.
Purification by Recrystallization
Procedure:
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Transfer the crude this compound to an Erlenmeyer flask.
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Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid is very soluble, a mixture of ethanol and water can be used.
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If colored impurities are present, add a small amount of activated charcoal and boil the solution for a few minutes.
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Perform a hot filtration to remove the activated charcoal and any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature to form crystals.
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Further cool the flask in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol.
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Dry the purified crystals.
Data Presentation
Table 1: Purity Analysis Before and After Recrystallization
| Analysis | Crude Product | After Recrystallization |
| Appearance | Off-white to light brown solid | White crystalline solid |
| Melting Point (°C) | Broad range, e.g., 205-215 °C | Sharp range, e.g., 220-222 °C |
| TLC Analysis (spots) | Major product spot and minor starting material spot | Single spot for the product |
| Purity by HPLC (%) | Example: 92% | Example: >99% |
Note: The melting point and purity values are illustrative and should be determined experimentally.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
Addressing solubility issues of 3-Acetamido-4-methylbenzoic acid in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during chemical reactions involving 3-Acetamido-4-methylbenzoic acid. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a substituted aromatic carboxylic acid. Generally, it exhibits low solubility in non-polar organic solvents and is sparingly soluble in water. Its solubility is expected to be higher in polar aprotic solvents and alcohols. Due to the presence of a carboxylic acid group, its solubility in aqueous solutions is highly pH-dependent; it is more soluble in alkaline conditions due to the formation of a carboxylate salt.
Q2: I am having trouble dissolving this compound in my reaction solvent. What are the initial steps I should take?
If you are facing solubility issues, consider the following initial steps:
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Gentle Heating: Carefully warming the mixture can increase the rate of dissolution and the solubility of the compound.[1]
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Sonication: Using an ultrasonic bath can help break up solid aggregates and facilitate dissolution.[1]
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Stirring: Ensure vigorous and continuous stirring to maximize the contact between the solute and the solvent.
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Purity Check: Impurities in either the this compound or the solvent can negatively impact solubility.
Q3: Can I use a co-solvent to improve the solubility of this compound?
Yes, using a co-solvent is a common and effective strategy. If your reaction tolerates it, adding a small amount of a polar aprotic solvent in which this compound is more soluble (e.g., DMSO, DMF, or DMA) can significantly enhance its overall solubility in a less polar reaction medium.
Q4: How does pH affect the solubility of this compound in aqueous or protic solvents?
The carboxylic acid moiety of this compound will be deprotonated under basic conditions (pH > pKa) to form a more soluble carboxylate salt. Therefore, if your reaction conditions permit, adjusting the pH to be slightly alkaline can markedly improve its solubility in aqueous or protic solvents.
Q5: Are there any alternative methods if solvent-based approaches are not suitable for my reaction?
For reactions where solubility remains a significant challenge, solvent-free reaction conditions using techniques like ball milling can be explored.[2][3] This method involves the mechanical mixing of solid reactants to initiate a chemical reaction.
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility problems encountered with this compound in reactions.
Issue: this compound is not dissolving sufficiently in the chosen reaction solvent.
Step 1: Solvent Selection & Initial Measures
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Consult the solubility data table below for recommended solvents.
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Attempt gentle heating and sonication as described in the FAQs.
Step 2: Employing a Co-solvent System
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If the primary solvent is non-polar or moderately polar, introduce a small percentage of a polar aprotic co-solvent such as DMF, DMSO, or DMA.
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Start with a low percentage (e.g., 5-10% v/v) and gradually increase it while monitoring the reaction's progress and compatibility.
Step 3: pH Adjustment (for aqueous or protic systems)
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If your reaction can be performed under basic conditions, consider adding a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) or an inorganic base (e.g., potassium carbonate, sodium bicarbonate) to deprotonate the carboxylic acid and form a more soluble salt in situ.
Step 4: In Situ Salt Formation (for non-aqueous systems)
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In some non-aqueous reactions, the addition of a suitable base to form the carboxylate salt of this compound before adding other reagents can improve its solubility and reactivity.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Solvent Examples | Expected Solubility | Notes |
| Polar Aprotic | DMSO, DMF, DMA, NMP | High | Often good choices as primary solvents or co-solvents. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | Solubility generally decreases with increasing alkyl chain length. |
| Ethers | THF, Dioxane | Low to Moderate | May require heating to achieve sufficient concentration. |
| Ketones | Acetone, MEK | Moderate | Acetone can be a good solvent for similar compounds. |
| Halogenated | Dichloromethane (DCM), Chloroform | Low | Generally poor solvents for this compound. |
| Aromatic | Toluene, Xylene | Very Low | Not recommended as primary solvents. |
| Water | - | pH-Dependent | Sparingly soluble in neutral water, more soluble at alkaline pH. |
Experimental Protocols
Protocol 1: Determining Optimal Co-solvent Ratio
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Objective: To find the minimum amount of co-solvent needed to dissolve this compound in the primary reaction solvent at the desired concentration.
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Materials: this compound, primary reaction solvent, co-solvent (e.g., DMF), small vials, magnetic stirrer, and stir bars.
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Procedure:
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To a vial containing a known amount of this compound, add the primary solvent to reach the target reaction concentration.
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Stir the mixture at the intended reaction temperature.
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If the solid does not fully dissolve, add the co-solvent dropwise (e.g., in 1% v/v increments) until the solid is completely dissolved.
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Record the final percentage of the co-solvent.
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It is advisable to run a parallel reaction with the determined solvent system without the substrate to ensure no unwanted side reactions occur.
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Protocol 2: pH-Mediated Solubility Enhancement
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Objective: To determine the effect of pH on the solubility of this compound in an aqueous or protic solvent.
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Materials: this compound, the chosen solvent, a suitable base (e.g., 1M NaOH or triethylamine), a pH meter or pH paper, and a magnetic stirrer.
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Procedure:
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Create a slurry of this compound in the solvent at the desired concentration and temperature.
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Slowly add the base dropwise while monitoring the pH of the mixture.
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Observe the dissolution of the solid as the pH increases.
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Note the pH at which the compound fully dissolves.
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Ensure the final pH is compatible with all reagents and the stability of the product.
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Mandatory Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Workflow for co-solvent optimization.
References
Improving the regioselectivity of reactions involving 3-Acetamido-4-methylbenzoic acid
Welcome to the technical support center for reactions involving 3-Acetamido-4-methylbenzoic acid. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to regioselectivity in electrophilic aromatic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in controlling regioselectivity with this compound?
A1: The primary challenge arises from the presence of three distinct substituent groups on the benzene ring, each exerting its own directing effect during electrophilic aromatic substitution.
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Acetamido group (-NHCOCH₃): A strongly activating group that directs incoming electrophiles to the ortho and para positions.[1][2]
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Methyl group (-CH₃): A weakly activating group that also directs to the ortho and para positions.[3][4]
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Carboxylic acid group (-COOH): A deactivating group that directs to the meta position.[5]
The competition between the powerful para-directing effect of the acetamido group and the ortho-directing effect of the methyl group often leads to a mixture of isomers, primarily at positions 5 and 6.
Q2: What are the expected major products for electrophilic aromatic substitution reactions like nitration?
A2: The incoming electrophile (e.g., nitronium ion, NO₂⁺) will primarily be directed to the two available positions on the ring: position 5 and position 6.
-
Substitution at C-5 (3-Acetamido-4-methyl-5-nitrobenzoic acid): This position is ortho to the methyl group and meta to both the acetamido and carboxylic acid groups. This product is favored by the directing effects of the methyl and carboxylic acid groups.
-
Substitution at C-6 (3-Acetamido-4-methyl-6-nitrobenzoic acid): This position is para to the strongly activating acetamido group and ortho to the methyl group. This position is electronically favored due to the powerful influence of the acetamido group.
The final product ratio is highly dependent on reaction conditions such as temperature, solvent, and the nature of the electrophile, as well as steric factors.[6]
Q3: Why am I getting a mixture of isomers instead of a single product?
A3: A mixture of isomers is common with this substrate due to the conflicting directing effects of the substituents. The acetamido group is a powerful ortho, para-director, while the methyl group is a weaker ortho, para-director.[7][8] The carboxylic acid group is a meta-director.[9] The balance between these electronic effects and steric hindrance determines the final product distribution, which often results in multiple isomers.
Q4: How can I influence the reaction to favor one regioisomer over another?
A4: Modifying reaction conditions can shift the product distribution:
-
Temperature: Lower temperatures (e.g., 0-5 °C) often favor the kinetically controlled product. For nitration, carefully controlling the temperature can significantly influence the isomer ratio.[5][10]
-
Steric Hindrance: Choosing a bulkier electrophile may favor substitution at the less sterically hindered position.[6] Position 6 is flanked by the methyl group, while position 5 is less hindered.
-
Solvent: The polarity of the solvent can influence the stability of the reaction intermediates (arenium ions), thereby affecting the activation energy for the formation of different isomers.
-
Catalyst/Reaction System: For some reactions, the choice of Lewis acid or the specific formulation of the reacting agent (e.g., HNO₃/H₂SO₄ vs. HNO₃/Ac₂O) can alter the regiochemical outcome.[11]
Directing Influences on this compound
Caption: Competing directing effects on the this compound ring.
Troubleshooting Guides
This section addresses common issues encountered during electrophilic substitution reactions.
| Problem | Potential Causes | Recommended Solutions |
| Low Yield of Desired Product | 1. Suboptimal Temperature: Incorrect temperature can decrease reaction rates or promote side-product formation.2. Inappropriate Reagent Concentration: The ratio of reagents (e.g., nitric to sulfuric acid) is critical for generating the electrophile.[10]3. Insufficient Reaction Time: The reaction may not have proceeded to completion.4. Product Loss During Workup: The desired isomer may be lost during extraction, washing, or purification. | 1. Temperature Control: Maintain a consistently low temperature (e.g., 0-5 °C for nitration) using an ice-salt bath to favor the desired pathway.[5]2. Optimize Reagent Mixture: Prepare the electrophile-generating mixture (e.g., nitrating mixture) carefully and add it slowly to the substrate solution.[12]3. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting material and formation of products to determine the optimal reaction time.4. Careful Workup: After quenching the reaction, ensure efficient extraction with a suitable solvent and minimize washes if the product has partial water solubility. Select an appropriate solvent system for recrystallization to maximize recovery. |
| Poor Regioselectivity (Mixture of Isomers) | 1. Conflicting Directing Effects: The strong activating effects of the acetamido and methyl groups direct substitution to different positions (C6 and C5).[7]2. Steric Factors: The relative size of the substituents and the incoming electrophile can influence the accessibility of each potential reaction site.[6]3. Kinetic vs. Thermodynamic Control: Reaction conditions may favor a mixture of thermodynamically and kinetically preferred products. | 1. Leverage Steric Hindrance: To favor substitution at the less hindered C5 position, consider using a bulkier electrophile.2. Modify Temperature: Lower temperatures generally favor kinetic control, which may increase the proportion of one isomer. Experiment with a range of temperatures (e.g., -10 °C to 25 °C) to find the optimal selectivity.3. Change the Reaction System: For nitration, switching from standard mixed acid (HNO₃/H₂SO₄) to a different nitrating system, such as nitric acid in acetic anhydride (HNO₃/Ac₂O), can sometimes alter the regiochemical outcome.[11]4. Blocking Groups: In complex syntheses, temporarily introducing a blocking group (e.g., sulfonation) at one position to direct the desired reaction to another, followed by removal of the blocking group, can be an effective strategy. |
Experimental Protocols
Protocol: Regioselective Nitration of this compound
This protocol provides a method for the nitration of this compound, with an emphasis on temperature control to improve regioselectivity.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Distilled Water
-
Suitable organic solvent for extraction (e.g., Ethyl Acetate)
-
Drying agent (e.g., anhydrous MgSO₄)
Procedure:
-
Preparation of Substrate Solution: In a flask, dissolve this compound in a minimal amount of concentrated sulfuric acid.
-
Cooling: Cool the mixture in an ice-salt bath to between 0 °C and 5 °C with continuous stirring. It is crucial to maintain this temperature throughout the addition of the nitrating mixture.[5]
-
Preparation of Nitrating Mixture: In a separate, pre-chilled flask, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid. Keep this mixture cool in an ice bath.[12]
-
Addition of Nitrating Mixture: Slowly add the cold nitrating mixture dropwise to the solution of this compound over 20-30 minutes. Ensure the temperature of the reaction mixture does not exceed 5 °C. Vigorous stirring is essential.[10]
-
Reaction: After the addition is complete, allow the reaction to stir in the ice bath for an additional 30-60 minutes. Monitor the reaction progress by TLC.
-
Quenching: Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A solid product should precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with copious amounts of cold water to remove residual acid.
-
Purification: The crude product is a mixture of isomers. It can be purified by fractional crystallization or column chromatography to separate the 5-nitro and 6-nitro isomers.
Optimization and Troubleshooting Workflows
The following diagrams provide logical workflows for addressing common experimental challenges.
Caption: Troubleshooting flowchart for optimizing reaction outcomes.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. savemyexams.com [savemyexams.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
Troubleshooting guide for the synthesis of 3-Acetamido-4-methylbenzoic acid derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of 3-Acetamido-4-methylbenzoic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most common and straightforward method is the acetylation of 3-amino-4-methylbenzoic acid using an acetylating agent such as acetic anhydride or acetyl chloride. Pyridine is often used as a solvent and base to neutralize the acid byproduct.
Q2: What are the critical parameters to control during the acetylation reaction?
A2: Key parameters include the reaction temperature, the stoichiometry of the reagents, and reaction time. The exclusion of moisture is also important to prevent the deactivation of the acetylating agent. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended.
Q3: What are the expected common impurities in the synthesis of this compound?
A3: Common impurities include unreacted 3-amino-4-methylbenzoic acid due to incomplete acetylation, and the hydrolysis product, 3-amino-4-methylbenzoic acid, if the work-up or purification conditions are too acidic or basic.[1] Di-acetylated byproducts are generally not observed under standard conditions.
Q4: How can I purify the final product?
A4: Recrystallization is the most common method for purifying this compound.[2][3] A suitable solvent system would be one in which the product has high solubility at elevated temperatures and low solubility at room temperature, such as ethanol-water mixtures.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Q: My reaction shows a very low yield or no formation of the desired product. What are the possible causes and solutions?
A: Low or no product yield can stem from several factors related to reagents, reaction conditions, and work-up procedures.
| Potential Cause | Troubleshooting & Optimization |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress using TLC by spotting the reaction mixture alongside the starting material. |
| - Temperature: While the reaction is often carried out at room temperature, gentle heating might be necessary to drive the reaction to completion.[5] | |
| Degradation of Starting Material or Product | - Hydrolysis: Avoid strongly acidic or basic conditions during the work-up, as this can lead to the hydrolysis of the acetamido group. Use a mild base like sodium bicarbonate for neutralization. |
| Loss of Product During Work-up/Purification | - Precipitation: Ensure the product is fully precipitated from the solution. Cooling the solution in an ice bath can aid precipitation.[6] |
| - Recrystallization: Use a minimal amount of hot solvent for recrystallization to avoid product loss in the mother liquor.[2] |
Issue 2: Presence of Starting Material in the Final Product
Q: After purification, I still observe the presence of the starting material (3-amino-4-methylbenzoic acid) in my product. How can I resolve this?
A: The presence of starting material indicates an incomplete reaction.
| Potential Cause | Troubleshooting & Optimization |
| Insufficient Acetylating Agent | - Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acetylating agent (e.g., acetic anhydride) to ensure the complete conversion of the starting amine.[5] |
| Inadequate Reaction Time or Temperature | - Monitoring: As mentioned previously, monitor the reaction to completion using TLC. The reaction may require a longer duration or gentle heating. |
| Purity of Starting Material | - Analysis: Ensure the purity of the starting 3-amino-4-methylbenzoic acid. Impurities may interfere with the reaction. |
Issue 3: Product Appears Oily or Fails to Solidify
Q: The product obtained after work-up is an oil and does not solidify. What could be the reason?
A: This is often due to the presence of impurities or residual solvent.
| Potential Cause | Troubleshooting & Optimization |
| Presence of Impurities | - Purification: The oily nature may be due to unreacted starting materials or byproducts. Attempt to purify by column chromatography or trituration with a non-polar solvent to induce crystallization. |
| Residual Solvent | - Drying: Ensure the product is thoroughly dried under vacuum to remove any residual solvent (e.g., pyridine, acetic acid). |
Experimental Protocols
Key Experiment: Acetylation of 3-Amino-4-methylbenzoic acid
This protocol describes the synthesis of this compound from 3-amino-4-methylbenzoic acid using acetic anhydride.
Materials:
-
3-Amino-4-methylbenzoic acid
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-4-methylbenzoic acid (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate:hexane).
-
Once the reaction is complete, pour the mixture into ice-cold 1 M HCl to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from an ethanol-water mixture.
-
Dry the purified crystals under vacuum to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Scaling Up the Production of 3-Acetamido-4-methylbenzoic Acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the production of 3-Acetamido-4-methylbenzoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during synthesis and purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
| Issue | Question | Potential Causes & Solutions |
| Low Yield | My reaction yield is consistently low. What are the likely causes and how can I improve it? | Incomplete Reaction: • Insufficient Acetylating Agent: Ensure at least a stoichiometric amount of acetic anhydride is used. A slight excess (1.1-1.2 equivalents) can drive the reaction to completion. • Inadequate Reaction Time or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require stirring for 2-4 hours at room temperature. If the reaction is sluggish, gentle heating might be necessary, but this should be done cautiously to avoid side reactions. • Poor Quality Starting Material: Ensure the 4-amino-3-methylbenzoic acid is pure and dry. Impurities can interfere with the reaction.Product Loss During Work-up: • Precipitation: The product may precipitate out of solution if the pH changes significantly or if the temperature is too low during extraction. Ensure the pH is controlled and extractions are performed at an appropriate temperature. • Washing: Excessive washing of the crude product can lead to loss of material. Use minimal amounts of cold solvent for washing. |
| Product Purity Issues | My final product is impure. What are the common impurities and how can I remove them? | Unreacted Starting Material: • Cause: Incomplete acetylation. • Solution: Optimize reaction conditions as described above. During work-up, washing the organic layer with a dilute acid solution (e.g., 1 M HCl) will remove the unreacted basic amine.Di-acetylation: • Cause: While less common for aromatic amines, excessive acetylating agent or harsh reaction conditions could potentially lead to di-acetylation. • Solution: Use a controlled amount of acetic anhydride and maintain the recommended reaction temperature.Colored Impurities: • Cause: Oxidation of the starting amine or side reactions. • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen). The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, which is often effective at removing colored impurities. |
| Difficult Purification | I'm having trouble purifying the product by recrystallization. What can I do? | Oiling Out: • Cause: The product is precipitating as an oil instead of crystals. This can happen if the solution is supersaturated or cooled too quickly. • Solution: Ensure the crude product is fully dissolved in the minimum amount of hot solvent. Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation. Seeding the solution with a small crystal of pure product can also induce crystallization.Poor Crystal Formation: • Cause: The solvent system may not be optimal. • Solution: Experiment with different solvent systems for recrystallization. A combination of a solvent in which the compound is soluble (e.g., ethanol) and a solvent in which it is less soluble (e.g., water) is often effective. |
| Scale-up Challenges | I'm trying to scale up the reaction, but the results are not consistent with the small-scale synthesis. What should I consider? | Heat Transfer: • Issue: Exothermic reactions can be difficult to control on a larger scale. The acetylation of amines can be exothermic. • Solution: Use a reactor with efficient heat transfer capabilities. Add the acetylating agent slowly and monitor the internal temperature closely. Use a cooling bath if necessary to maintain the desired temperature range.[1]Mixing: • Issue: Inefficient mixing can lead to localized "hot spots" and incomplete reactions. • Solution: Use appropriate agitation to ensure the reaction mixture is homogeneous. The type and speed of the stirrer should be optimized for the reactor size and viscosity of the reaction mixture.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most common and straightforward route is the N-acetylation of 4-amino-3-methylbenzoic acid using an acetylating agent like acetic anhydride.[2] The starting material, 4-amino-3-methylbenzoic acid, can be synthesized by the reduction of 3-methyl-4-nitrobenzoic acid.
Q2: What are the key reaction parameters to control during the acetylation step?
The key parameters to control are:
-
Temperature: Typically, the reaction is carried out at 0°C to room temperature to avoid side reactions.[2]
-
Stoichiometry of Reagents: A slight excess of the acetylating agent is often used to ensure complete conversion of the starting amine.
-
Reaction Time: The reaction should be monitored by TLC to determine the point of completion.
Q3: Which analytical techniques are recommended for monitoring the reaction and assessing product purity?
-
Thin Layer Chromatography (TLC): Ideal for monitoring the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Can be used for more quantitative analysis of reaction progress and to determine the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
Q4: Are there any safety precautions I should be aware of?
Yes, acetic anhydride is corrosive and a lachrymator. Pyridine is flammable and has a strong, unpleasant odor. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Data Presentation
The following table summarizes typical reaction conditions for the N-acetylation of aromatic amines, which can be adapted for the synthesis of this compound.
| Parameter | Method 1 | Method 2 | Reference |
| Starting Material | 4-amino-3-bromobenzoic acid | Aromatic primary amine | [2][3] |
| Acetylating Agent | Acetic anhydride (1.1-1.2 eq) | Acetyl chloride (1.1 eq) | [2][3] |
| Base/Catalyst | Pyridine | Sodium acetate (1.5 eq) | [2][3] |
| Solvent | Pyridine | Brine solution/Acetone | [2][3] |
| Reaction Temperature | 0°C to Room Temperature | Room Temperature | [2][3] |
| Reaction Time | 2-4 hours | 1 hour | [2][3] |
| Typical Yield | 85-95% | High | [2] |
| Purification Method | Washing with HCl, NaHCO₃, brine; Recrystallization | Acidification, washing with NaHCO₃ | [2][3] |
Experimental Protocols
Protocol 1: Synthesis of 4-amino-3-methylbenzoic acid
This protocol is based on the reduction of 3-methyl-4-nitrobenzoic acid.
Materials:
-
3-methyl-4-nitrobenzoic acid
-
Methanol
-
Palladium on activated charcoal (10% Pd/C)
-
Hydrogen gas
-
Filtration apparatus (e.g., Büchner funnel with Celite or filter paper)
-
Rotary evaporator
-
High-pressure autoclave or hydrogenation vessel
Procedure:
-
In a high-pressure autoclave, dissolve 1.0 mole of 3-methyl-4-nitrobenzoic acid in 1.2 L of methanol.
-
Carefully add 4g of 10% Pd/C catalyst to the solution.
-
Seal the autoclave and purge with nitrogen gas three times, followed by purging with hydrogen gas three times.
-
Pressurize the reactor with hydrogen to 0.7 MPa.
-
Heat the mixture to 60°C with stirring (e.g., 250 rpm).
-
Maintain these conditions for approximately 10 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-3-methylbenzoic acid. The product can be further purified by recrystallization if necessary. A yield of approximately 96% can be expected.[4]
Protocol 2: Synthesis of this compound
This protocol is adapted from established methods for the N-acetylation of similar aromatic amines.[2]
Materials:
-
4-amino-3-methylbenzoic acid
-
Anhydrous pyridine
-
Acetic anhydride
-
Dichloromethane or ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-3-methylbenzoic acid (1.0 equivalent) in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.1-1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis of this compound.
References
Preventing degradation of 3-Acetamido-4-methylbenzoic acid during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-Acetamido-4-methylbenzoic acid to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent exposure to moisture and air.[2][3] Storing under an inert atmosphere, such as nitrogen or argon, can provide additional protection against oxidative degradation.
Q2: What are the primary degradation pathways for this compound?
A2: Based on its chemical structure, which contains an amide linkage and a benzoic acid moiety, the primary degradation pathways are anticipated to be:
-
Hydrolysis: The amide bond can undergo hydrolysis, particularly in the presence of strong acids or bases, to yield 3-amino-4-methylbenzoic acid and acetic acid.
-
Oxidation: The methyl group attached to the benzene ring is susceptible to oxidation, which can lead to the formation of a carboxylic acid, resulting in a dicarboxylic acid derivative.
-
Photodegradation: Exposure to light, especially UV radiation, can potentially induce degradation.[1]
-
Thermal Degradation: High temperatures can accelerate the rate of all degradation pathways.[2]
Q3: What are the visible signs of degradation?
A3: While chemical degradation is often not visible, you may observe the following changes that could indicate a compromised product:
-
Change in color: The material may change from its typical white to off-white or yellowish color.
-
Clumping or caking: This can indicate moisture absorption, which can facilitate hydrolysis.
-
Incomplete dissolution or presence of particulates: When preparing solutions, degraded material may exhibit different solubility characteristics.
Q4: Which analytical techniques are suitable for detecting the degradation of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for assessing the purity of this compound and detecting the appearance of degradation products. For identification of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique.[1][4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of potency or unexpected peaks in HPLC analysis. | Chemical Degradation | Perform a forced degradation study to identify potential degradation products and confirm the stability-indicating nature of your analytical method. Compare the chromatogram of the stored sample with a freshly prepared standard. |
| The compound has changed color or appears clumpy. | Improper Storage (Moisture/Air Exposure) | Discard the affected batch. Review your storage protocol to ensure the container is tightly sealed and stored in a desiccator if necessary. Consider storage under an inert atmosphere. |
| Inconsistent experimental results using the same batch. | Heterogeneous Degradation | The degradation may not be uniform throughout the container. Thoroughly mix the entire batch before taking a sample. For critical applications, it is advisable to re-qualify the material. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for 24 hours.[1]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for 24 hours.[1]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[1]
-
Thermal Degradation: Store the solid compound at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound to light according to ICH Q1B guidelines.
3. Sample Analysis:
-
At predetermined time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method.
4. Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Identify and characterize any significant degradation products using LC-MS.
Data Presentation: Summary of Forced Degradation Results
| Stress Condition | Time (hours) | % Assay of this compound | % Area of Major Degradant 1 | % Area of Major Degradant 2 | Total Impurities (%) |
| Control | 0 | 99.8 | ND | ND | 0.2 |
| 0.1 N HCl, 60°C | 24 | ||||
| 0.1 N NaOH, RT | 24 | ||||
| 3% H₂O₂, RT | 24 | ||||
| Heat (60°C) | 48 | ||||
| Light (ICH Q1B) | - | ||||
| (ND = Not Detected; RT = Room Temperature). Users should populate this table with their own experimental data. |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for unexpected analytical results.
References
Identification and characterization of impurities in 3-Acetamido-4-methylbenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Acetamido-4-methylbenzoic acid. The information provided will help in the identification and characterization of potential impurities that may be encountered during its synthesis and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in a sample of this compound?
A1: The most common impurities are typically related to the synthetic route. A prevalent method for synthesizing this compound is the acetylation of 3-amino-4-methylbenzoic acid. Therefore, potential impurities can be categorized as:
-
Process-Related Impurities:
-
Unreacted Starting Materials: 3-amino-4-methylbenzoic acid.
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Intermediates: If the synthesis of the starting material is performed in-house, precursors like 3-methyl-4-nitrobenzoic acid could be present in trace amounts.
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Reagents: Residual acetic anhydride or acetic acid.
-
-
By-products:
-
Isomeric Impurities: 4-Acetamido-3-methylbenzoic acid may be present if the initial starting material contained isomeric impurities.
-
Over-acylated Products: Although less common, di-acetylated by-products could form.
-
-
Degradation Products:
-
Hydrolysis of the final product back to 3-amino-4-methylbenzoic acid.
-
-
Residual Solvents:
-
Solvents used during the reaction and purification steps (e.g., ethanol, methanol, ethyl acetate).
-
Q2: How can I get a preliminary assessment of the purity of my this compound sample?
A2: A preliminary purity assessment can be performed using simple and rapid techniques:
-
Melting Point Analysis: A sharp melting point close to the literature value suggests high purity. A broad melting range or a depressed melting point indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): This is a quick method to visualize the number of components in your sample. The presence of multiple spots suggests impurities.
Q3: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?
A3: A combination of chromatographic and spectroscopic techniques is generally employed for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): The most common and powerful technique for separating and quantifying impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information of the impurities, aiding in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information for the characterization of unknown impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can help in identifying functional groups present in the impurities.
Troubleshooting Guides
Issue 1: An unknown peak is observed in the HPLC chromatogram.
-
Possible Cause: Presence of a process-related impurity or a degradation product.
-
Troubleshooting Steps:
-
Check Retention Times: Compare the retention time of the unknown peak with that of available standards of potential impurities (e.g., 3-amino-4-methylbenzoic acid, 3-methyl-4-nitrobenzoic acid).
-
Spiking Experiment: Spike the sample with a small amount of a suspected impurity standard. An increase in the peak area of the unknown peak confirms its identity.
-
LC-MS Analysis: If a standard is not available, perform LC-MS analysis to determine the molecular weight of the unknown peak. This will provide a crucial clue for its identification.
-
Forced Degradation Studies: To check for degradation products, subject a pure sample of this compound to stress conditions (acid, base, heat, light, oxidation) and analyze the resulting chromatogram.
-
Issue 2: The melting point of the synthesized this compound is low and has a broad range.
-
Possible Cause: Significant amount of impurities in the sample.
-
Troubleshooting Steps:
-
Recrystallization: Purify the sample by recrystallization using a suitable solvent system. This is an effective method for removing many solid impurities.[1][2][3][4]
-
Purity Analysis: After recrystallization, re-evaluate the purity using HPLC and melting point analysis.
-
Identify the Impurity: If the issue persists, use the techniques mentioned in Issue 1 to identify the major impurity and optimize the purification process to remove it.
-
Issue 3: The ¹H NMR spectrum shows unexpected signals.
-
Possible Cause: Presence of impurities with protons that are not part of the this compound structure.
-
Troubleshooting Steps:
-
Solvent Peaks: First, ensure the unexpected signals are not from the NMR solvent or residual solvents from the synthesis.
-
Compare with Literature: Compare the obtained spectrum with the known spectrum of pure this compound.
-
Analyze Impurity Signals: Analyze the chemical shift, integration, and multiplicity of the unknown signals to deduce the structure of the impurity. For example, the presence of signals corresponding to an aromatic ring without the acetamido group might indicate the presence of the starting material.
-
2D NMR: If the structure of the impurity is complex, 2D NMR techniques like COSY and HSQC can be employed for a more detailed structural elucidation.
-
Data Presentation
Table 1: Potential Process-Related Impurities and their Characteristics
| Impurity Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Potential Source |
| 3-amino-4-methylbenzoic acid | C₈H₉NO₂ | 151.16 | Unreacted starting material | |
| 3-methyl-4-nitrobenzoic acid | C₈H₇NO₄ | 181.15 | Precursor to starting material | |
| 4-Acetamido-3-methylbenzoic acid | C₁₀H₁₁NO₃ | 193.20 | Isomer of the final product | |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | Acetylating agent |
Table 2: Typical HPLC Method Parameters for Impurity Profiling
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
-
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample.
-
Dissolve it in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation:
-
Use an HPLC system equipped with a UV detector.
-
Set up the instrument with the parameters listed in Table 2 .
-
-
Analysis:
-
Inject the prepared sample solution.
-
Record the chromatogram and identify the peaks corresponding to the main compound and any impurities.
-
Quantify the impurities by comparing their peak areas to that of a reference standard or by using the area percentage method.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
-
Sample Preparation:
-
Accurately weigh about 50 mg of the sample into a headspace vial.
-
Add a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) to dissolve the sample.
-
Seal the vial tightly.
-
-
Instrumentation:
-
Use a GC-MS system equipped with a headspace autosampler.
-
Use a suitable capillary column (e.g., DB-624).
-
-
Analysis:
-
Incubate the vial in the headspace oven at a specified temperature and time to allow volatile solvents to partition into the headspace.
-
Inject the headspace gas into the GC-MS.
-
Identify the residual solvents by comparing their mass spectra with a library of known spectra.
-
Protocol 3: Recrystallization for Purification
-
Solvent Selection:
-
Procedure:
-
Dissolve the crude sample in the minimum amount of the hot solvent.
-
If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.[2][4]
-
Hot filter the solution to remove insoluble impurities and the charcoal.[2][4]
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals in an oven or under vacuum.
-
Visualizations
Caption: Workflow for Synthesis, Analysis, and Purification.
Caption: Logic for Identifying an Unknown HPLC Peak.
References
Technical Support Center: Acylation of 3-amino-4-methylbenzoic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and refined methods for the successful acylation of 3-amino-4-methylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary site of acylation on 3-amino-4-methylbenzoic acid and why?
A1: The primary site of acylation is the amino group (-NH₂). The nitrogen atom in the amino group is more nucleophilic than the oxygen atoms of the carboxylic acid group. This is because nitrogen is less electronegative than oxygen, making its lone pair of electrons more available to attack the electrophilic carbonyl carbon of the acylating agent.[1] Under standard acylation conditions, selective N-acylation occurs.[2]
Q2: What are the most common and effective methods for the N-acylation of 3-amino-4-methylbenzoic acid?
A2: The most common methods are the Schotten-Baumann reaction and acylation using pyridine as both a solvent and a base.[3][4][5] The Schotten-Baumann reaction is highly effective and involves using an acyl chloride or anhydride in a two-phase system with an aqueous base to neutralize the acid byproduct.[4][6] Using pyridine is a simpler, single-phase method where pyridine serves to activate the acylating agent and scavenge the resulting acid.[5][7]
Q3: Which acylating agents are typically used for this reaction?
A3: Acyl halides (e.g., acetyl chloride, benzoyl chloride) and acid anhydrides (e.g., acetic anhydride) are the most frequently used acylating agents due to their high reactivity.[2][5][8] Carboxylic acids can also be used, but they require activation with a coupling agent or higher reaction temperatures.[2]
Q4: Why is a base essential for acylations using acyl chlorides or anhydrides?
A4: A base is crucial because these reactions generate a strong acid byproduct (e.g., HCl from an acyl chloride).[9] This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The base neutralizes this acid, driving the reaction to completion.[2][9] Common bases include sodium hydroxide, sodium bicarbonate, pyridine, or triethylamine.[3][6][8]
Q5: What are the key differences between using an acyl chloride versus an acid anhydride?
A5: Acyl chlorides are generally more reactive than acid anhydrides, which can lead to faster reaction times. However, they are also more sensitive to moisture and produce corrosive hydrochloric acid as a byproduct. Acid anhydrides are less reactive, often requiring a catalyst like DMAP or slightly higher temperatures, but they are easier to handle and produce a carboxylic acid byproduct, which is less corrosive than HCl.[7][10]
Troubleshooting Guide
Issue: Low or No Product Formation
Q: My reaction yield is very low, or the reaction is not proceeding according to TLC analysis. What are the potential causes?
A: Several factors could be responsible for low or no product formation. Systematically check the following:
-
Reagent Quality: The acylating agent, especially an acyl chloride, may have hydrolyzed due to improper storage or exposure to atmospheric moisture. Use a fresh or newly opened bottle.
-
Base Stoichiometry: An insufficient amount of base will fail to neutralize the acid byproduct, effectively stopping the reaction.[9] Ensure at least one equivalent of base is used for acyl chlorides and two for some specific conditions.
-
Reaction Temperature: The reaction may be too cold, slowing the rate significantly. While initial addition of the acylating agent is often done at 0 °C to control the exothermic reaction, allowing the mixture to warm to room temperature is common for completion.[5]
-
Moisture Contamination: Anhydrous solvents are critical, as water will compete with the amine to react with the acylating agent, reducing the yield.[6]
Issue: Multiple Spots on TLC / Impure Product
Q: My TLC shows significant starting material and other spots, even after several hours. How can I improve the reaction's purity and completion?
A: The presence of starting material indicates an incomplete reaction.
-
Optimize Reaction Time and Temperature: Monitor the reaction by TLC over a longer period. If the reaction stalls, gentle heating might be required, but be cautious as this can also promote side reactions.
-
Improve Workup to Remove Starting Material: During the aqueous workup, wash the organic layer with a dilute acid (e.g., 1M HCl). This will convert the unreacted basic starting material (3-amino-4-methylbenzoic acid) into its water-soluble ammonium salt, which will partition into the aqueous layer, effectively separating it from your more neutral amide product.[2]
-
Minimize Hydrolysis: If your workup involves strongly acidic or basic conditions for an extended period, you risk hydrolyzing the newly formed amide bond back to the starting amine.[11] Perform washes efficiently and neutralize the solution promptly.
Issue: Difficult Product Isolation and Purification
Q: I am having trouble isolating my product, or it is difficult to purify. What strategies can I employ?
A: Isolation and purification challenges are common.
-
For Product Precipitation: If the product precipitates from the reaction mixture, ensure complete precipitation by cooling the mixture. Wash the collected solid with a cold, non-reactive solvent (like cold water or ether) to remove soluble impurities.
-
Recrystallization: This is an effective method for purifying solid products. Common solvent systems for similar compounds include ethanol/water or ethyl acetate/hexanes.[5]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable alternative. Choose an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) based on TLC analysis to ensure good separation between your product and any impurities.
Data Presentation
Table 1: Comparison of Common Acylation Methods for Aromatic Amines
| Method | Acylating Agent | Base | Solvent(s) | Typical Temp. | Typical Yield | Reference |
| Schotten-Baumann | Acyl Chloride | NaOH or NaHCO₃ | Dichloromethane / Water | 0 °C to RT | 80-95% | [3][4][6] |
| Pyridine Method | Acetic Anhydride | Pyridine | Pyridine | 0 °C to RT | 85-95% | [5] |
| Catalytic Acylation | Acetic Anhydride | Triethylamine / DMAP | Dichloromethane | 0 °C to RT | >90% | [7] |
| Mixed Anhydride | N-acylamino acid | Tertiary Amine | THF, Dioxane | 0 °C to RT | Variable | [12] |
Table 2: Reagent Stoichiometry and Function
| Reagent | Typical Stoichiometry (eq.) | Function |
| 3-Amino-4-methylbenzoic acid | 1.0 | Substrate |
| Acyl Chloride / Anhydride | 1.0 - 1.2 | Acylating Agent |
| Base (e.g., Pyridine, NaOH) | 1.1 - 2.0 | Acid Scavenger |
| Catalyst (e.g., DMAP) | 0.05 - 0.1 | Nucleophilic Catalyst |
| Solvent | - | Reaction Medium |
Experimental Protocols
Protocol 1: N-Acetylation using Acetic Anhydride in Pyridine
This protocol uses pyridine as both the solvent and the base.[5]
-
Dissolution: In a round-bottom flask under an inert atmosphere, dissolve 3-amino-4-methylbenzoic acid (1.0 eq) in anhydrous pyridine.
-
Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Addition of Acylating Agent: Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution, keeping the temperature below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor completion by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product. If an oil forms, extract with ethyl acetate or dichloromethane.
-
Washing: Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: N-Acetylation under Schotten-Baumann Conditions
This protocol utilizes a two-phase system.[13]
-
Dissolution: In a flask, dissolve 3-amino-4-methylbenzoic acid (1.0 eq) in a 1M aqueous solution of sodium hydroxide (2.2 eq).
-
Cooling: Cool the solution to 0-5 °C in an ice bath with vigorous stirring.
-
Addition of Acylating Agent: In a separate addition funnel, dissolve acetyl chloride (1.1 eq) in an organic solvent like dichloromethane (DCM). Add this solution dropwise to the cooled aqueous mixture over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours.
-
Workup - Acidification: Cool the mixture in an ice bath and carefully acidify to pH ~3-4 with 1M HCl. A precipitate of the product should form.
-
Workup - Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).
-
Washing: Combine the organic layers and wash with deionized water and then brine.
-
Isolation & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product, which can be further purified by recrystallization.
Visualizations
Caption: General experimental workflow for the acylation of 3-amino-4-methylbenzoic acid.
Caption: Troubleshooting flowchart for common issues in the acylation reaction.
Caption: Simplified mechanism for the Schotten-Baumann acylation reaction.
References
- 1. quora.com [quora.com]
- 2. benchchem.com [benchchem.com]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Acyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 9. Schotten-Baumann Reaction [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. US3804821A - Method for the direct acylation of aminobenzoic acids - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
Comparative analysis of 3-Acetamido-4-methylbenzoic acid synthesis methods
For researchers, scientists, and drug development professionals, the efficient synthesis of chemical intermediates is a critical aspect of the research and development pipeline. This guide provides a comparative analysis of the primary synthetic methodologies for 3-Acetamido-4-methylbenzoic acid, a valuable building block in medicinal chemistry. We will explore the synthesis of its key precursor, 3-amino-4-methylbenzoic acid, and the subsequent acetylation step, presenting available experimental data to inform the selection of the most suitable method.
The synthesis of this compound is most commonly achieved through a two-step process: the synthesis of the intermediate 3-amino-4-methylbenzoic acid, followed by its N-acetylation. This guide will first compare the different approaches to obtaining the amino precursor and then detail the final acetylation step.
Synthesis of the Key Intermediate: 3-Amino-4-methylbenzoic Acid
Two principal methods for the synthesis of 3-amino-4-methylbenzoic acid from 3-methyl-4-nitrobenzoic acid are prevalent: catalytic hydrogenation and reduction with iron powder.
Method 1: Catalytic Hydrogenation
This classic method involves the reduction of the nitro group of 3-methyl-4-nitrobenzoic acid using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This approach is known for its high efficiency and clean reaction profile.
Experimental Protocol:
In a suitable reaction vessel, 3-methyl-4-nitrobenzoic acid is dissolved in a solvent such as methanol. A catalytic amount of palladium on carbon (typically 5-10% Pd) is added to the solution. The mixture is then subjected to a hydrogen atmosphere, often under pressure, and stirred at room temperature for a period of 24 hours. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the desired 3-amino-4-methylbenzoic acid.[1]
Method 2: Reduction with Iron Powder
An alternative and more cost-effective method for the reduction of the nitro group is the use of reduced iron powder in the presence of a proton acid. This method avoids the use of flammable hydrogen gas and expensive palladium catalysts, making it attractive for larger-scale synthesis.
Experimental Protocol:
3-methyl-4-nitrobenzoic acid is added to a reaction vessel containing a solvent and a quaternary phase transfer catalyst. Reduced iron powder and a proton acid (such as hydrochloric acid or acetic acid) are then added to the mixture. The reaction is typically heated and stirred for several hours. After the reaction is complete, the reaction mixture is cooled, and the pH is adjusted to be alkaline to precipitate iron salts, which are then filtered off. The filtrate is then acidified to precipitate the 3-amino-4-methylbenzoic acid, which is collected by filtration, washed, and dried.
Comparison of 3-Amino-4-methylbenzoic Acid Synthesis Methods
| Parameter | Method 1: Catalytic Hydrogenation | Method 2: Reduction with Iron Powder |
| Starting Material | 3-Methyl-4-nitrobenzoic acid | 3-Methyl-4-nitrobenzoic acid |
| Key Reagents | H₂, Palladium on carbon (Pd/C) | Reduced iron powder, Proton acid |
| Reported Yield | ~96%[1] | Up to 90.1% |
| Reaction Time | ~24 hours[1] | 2-6 hours |
| Reaction Temperature | Room Temperature[1] | 85-110 °C |
| Advantages | High yield, Clean reaction | Low cost, Avoids H₂ gas |
| Disadvantages | Expensive catalyst, Use of H₂ gas | Lower yield, Iron waste |
Final Step: N-Acetylation of 3-Amino-4-methylbenzoic Acid
General Experimental Protocol (Adapted):
3-amino-4-methylbenzoic acid is dissolved in a suitable solvent, such as pyridine or glacial acetic acid. Acetic anhydride is then added to the solution, often at a cooled temperature (e.g., 0-5 °C) to control the exothermic reaction. The reaction mixture is then stirred at room temperature for a few hours until the reaction is complete, as monitored by TLC. The product, this compound, is then isolated by pouring the reaction mixture into water, which precipitates the product. The solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol. Based on analogous reactions with similar substrates, yields for this type of acetylation are typically in the range of 85-95%.[2]
Synthetic Pathways Overview
The following diagrams illustrate the described synthetic routes.
References
A Comparative Guide to Catalyst Efficacy in the Synthesis of 3-Acetamido-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-Acetamido-4-methylbenzoic acid, a key intermediate in the manufacturing of various pharmaceuticals, is a critical process where the choice of catalyst can significantly impact yield, purity, and overall efficiency. This guide provides an objective comparison of different catalytic strategies for the N-acetylation of 3-amino-4-methylbenzoic acid, supported by experimental data from analogous reactions in the scientific literature.
Comparison of Catalytic Systems
The efficacy of different catalytic systems for the synthesis of this compound is summarized in the table below. The data for the Alumina-catalyzed and Acetic Acid-catalyzed systems are based on reactions with similar aromatic amine substrates and serve as a strong predictive measure of performance.
| Catalyst System | Acetylating Agent | Temperature | Reaction Time | Typical Yield (%) | Reference |
| Sulfuric Acid (Catalytic) | Acetic Anhydride | 50-60°C | ~15-30 min | >90% (estimated) | [1][2][3] |
| Alumina (Al₂O₃) | Acetonitrile | 200°C | 27 min (residence time) | 90-99% (for anilines) | [4][5] |
| Acetic Acid (Catalytic) | Ethyl Acetate | 80-120°C | Not specified | >90% (for anilines) | [6] |
Experimental Protocols
Detailed methodologies for the key synthetic approaches are provided below.
Protocol 1: Classical N-Acetylation using Acetic Anhydride with Sulfuric Acid Catalyst
This method represents a conventional and highly effective approach for the N-acetylation of aromatic amines.
Materials:
-
3-amino-4-methylbenzoic acid
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Deionized water
-
Ethanol
Procedure:
-
In a conical flask, combine 2 grams of dry 3-amino-4-methylbenzoic acid with 3 mL of acetic anhydride.
-
Carefully add 1-2 drops of concentrated sulfuric acid to the mixture and swirl to ensure thorough mixing.
-
Warm the flask on a water bath to approximately 50-60°C for about 15 minutes, with occasional stirring.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly add 30 mL of cold deionized water to the flask and stir well to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.[1][2]
Protocol 2: Continuous-Flow N-Acetylation using Acetonitrile with Alumina Catalyst
This modern approach offers a greener and more controlled reaction environment, utilizing a continuous-flow reactor.
Materials:
-
3-amino-4-methylbenzoic acid
-
Acetonitrile (reagent and solvent)
-
Alumina (Al₂O₃) catalyst
Procedure:
-
Pack a stainless-steel column with alumina catalyst.
-
Prepare a solution of 3-amino-4-methylbenzoic acid in acetonitrile.
-
Using an HPLC pump, introduce the solution into the continuous-flow reactor system.
-
Set the reaction parameters to a temperature of 200°C and a pressure of 50 bar. The flow rate should be adjusted to achieve a residence time of approximately 27 minutes.
-
The product solution exits the reactor and is collected.
-
The solvent (acetonitrile) is removed by evaporation to yield the N-acetylated product.[4][5]
Protocol 3: N-Acylation using Ethyl Acetate with Acetic Acid Catalyst
This method employs less hazardous reagents compared to the classical approach.
Materials:
-
3-amino-4-methylbenzoic acid
-
Ethyl acetate (reagent and solvent)
-
Acetic acid (catalyst)
Procedure:
-
In a reaction vessel, dissolve 3-amino-4-methylbenzoic acid in ethyl acetate.
-
Add a catalytic amount of acetic acid (e.g., 10 mol%) to the solution.
-
Heat the reaction mixture to a temperature between 80°C and 120°C.
-
Monitor the reaction progress using a suitable analytical technique such as TLC or HPLC.
-
Upon completion, cool the reaction mixture and isolate the product, likely through crystallization and filtration.[6]
Visualizing the Process
To aid in the conceptualization of the synthesis and analysis of this compound, the following diagrams illustrate a typical experimental workflow and the logical relationship between the key steps.
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: Logical flow from reagents to the final, analyzed product in the synthesis process.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Experiment 12. Preparation of 4-acetoxybenzoic acid [wwwchem.uwimona.edu.jm]
- 3. Chemistry 104: Synthesis of Aspirin [chem.latech.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Purity Assessment of Synthesized 3-Acetamido-4-methylbenzoic Acid: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of chemical synthesis, particularly in the pharmaceutical industry where impurities can impact the efficacy and safety of a drug substance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of synthesized 3-Acetamido-4-methylbenzoic acid. The information presented herein is supported by established analytical principles and data from analogous compounds to provide a robust framework for method selection and implementation.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like this compound. Its high resolving power allows for the separation of the main component from structurally similar impurities.
A typical reversed-phase HPLC method is proposed for the analysis of this compound. This method is designed to separate the target compound from potential process-related impurities, such as the starting material (3-Amino-4-methylbenzoic acid) and potential isomers (e.g., 4-Acetamido-3-methylbenzoic acid).
Objective: To determine the purity of a synthesized batch of this compound and to detect and quantify potential impurities.
1. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable acid for pH adjustment)
-
This compound reference standard
-
Synthesized this compound sample
-
Potential impurity standards (e.g., 3-Amino-4-methylbenzoic acid)
3. Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (acidified to pH 2.5-3.0 with phosphoric acid). A common starting point is a 60:40 (v/v) mixture of acidified water and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by serial dilution.
-
Sample Solution: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration similar to the primary standard.
-
Impurity Spiked Sample: To confirm the separation of known impurities, a sample solution can be spiked with small amounts of potential impurity standards.
5. Analysis and Data Interpretation:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Identify and quantify any impurity peaks. Purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. For more accurate quantification, a relative response factor (RRF) for each impurity should be determined.
Comparative Analysis of Analytical Techniques
The choice of an analytical method for purity assessment depends on various factors, including the specific information required, available instrumentation, and the nature of the sample. Below is a comparison of HPLC with other common techniques.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Gas Chromatography (GC) | Titrimetry |
| Principle | Separation based on differential partitioning between a stationary and a mobile phase, followed by detection (e.g., UV). | Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard. | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Neutralization reaction between the acidic analyte and a standardized basic solution. |
| Selectivity | High; can separate the main component from structurally similar impurities and isomers. | High; provides structural information that aids in the identification of impurities. | Not suitable for non-volatile compounds like this compound without derivatization. | Low; titrates the total acidity and is not specific to the target compound. |
| Accuracy | High, with appropriate calibration. | Very high; considered a primary ratio method.[1] | High for volatile compounds. | Moderate to high, dependent on the purity of the titrant and accurate endpoint determination. |
| Precision | High, with typical relative standard deviations (RSD) < 2%. | High, with excellent reproducibility. | High for volatile compounds. | High, with low RSD for replicate measurements. |
| Sensitivity | High, capable of detecting impurities at low levels (ppm). | Moderate; less sensitive than chromatographic methods for trace impurities. | Very high for volatile compounds. | Low; not suitable for trace impurity analysis. |
| Sample Throughput | Moderate; typical run times are 15-30 minutes per sample. | Low to moderate; requires longer acquisition times for good signal-to-noise. | Moderate, with typical run times of 20-40 minutes. | High; can be performed relatively quickly. |
| Structural Information | Limited to retention time and UV spectrum. | Excellent; provides detailed structural information for both the main component and impurities. | Mass spectrometry (MS) coupling provides structural information. | None. |
Table 1: Comparison of Analytical Methods for Purity Assessment.
Logical Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the purity assessment of a newly synthesized compound, starting from the synthesized product to the final purity report.
Caption: Workflow for the purity assessment of a synthesized chemical compound.
Signaling Pathway for Method Selection
The choice of an analytical technique is often guided by the specific requirements of the analysis. The following decision tree illustrates the selection process.
Caption: Decision pathway for selecting an appropriate analytical method.
References
A Head-to-Head Comparison of 3-Acetamido-4-methylbenzoic Acid and Other Benzoic Acid Derivatives in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 3-Acetamido-4-methylbenzoic acid and its derivatives against other classes of benzoic acid derivatives. The following sections present quantitative data from enzyme inhibition, anticancer, and antimicrobial assays, along with detailed experimental protocols and relevant signaling pathway diagrams to support further research and development.
Enzyme Inhibition: Potent and Selective Targeting of PTP1B
Derivatives of this compound have emerged as significant inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme implicated in type 2 diabetes and obesity. The inhibitory activity, measured as the half-maximal inhibitory concentration (IC50), demonstrates the potency of these compounds.
| Compound ID | Derivative of this compound | IC50 (µM) |
| 10c | 3-(1-(5-methoxy-1H-benzo[d]imidazol-2-ylthio)acetamido)-4-methylbenzoic acid | 8.2[1][2] |
| 10e | 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid | 8.3[1][2] |
| 4f | 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid | 11.17[2] |
PTP1B Signaling Pathway
The diagram below illustrates the central role of PTP1B in negatively regulating the insulin and leptin signaling pathways. Inhibition of PTP1B can enhance these signals, making it a promising therapeutic target.
Caption: PTP1B dephosphorylates key signaling molecules in the insulin and leptin pathways.
Anticancer Activity: A Comparative Overview
While direct head-to-head studies comparing this compound derivatives with other benzoic acid derivatives in anticancer assays are limited, the following table summarizes the cytotoxic activities (IC50 values) of various benzoic acid derivatives against different cancer cell lines, as reported in independent studies. This provides a broader context for their potential as anticancer agents.
Disclaimer: The data presented below is collated from different research articles and does not represent a direct comparative study. The experimental conditions, cell lines, and methodologies may vary between studies, and therefore, the IC50 values should be interpreted with caution.
| Class of Benzoic Acid Derivative | Compound | Cancer Cell Line | IC50 (µM) |
| Aminobenzoic Acid Derivative | 4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzoic acid | HepG2 (Liver) | 15.0[3] |
| Aminobenzoic Acid Derivative | 4-(4-(Phenylaminocarbonyl)benzoyl)benzoic acid | 5α-Reductase 2 (inhibition) | 0.82[3] |
| Hydroxybenzoic Acid Derivative | 3,4-dihydroxybenzoic acid (DHBA) | HCT-116 (Colon) | ~500 (HDAC inhibition)[4] |
| Benzoic Acid | Benzoic Acid | MG63 (Bone) | 85.54 µg/mL |
Experimental Workflow for Anticancer Drug Screening
The following diagram outlines a general workflow for screening compounds for anticancer activity, from initial synthesis to in vivo studies.
Caption: A generalized workflow for the discovery and development of anticancer drugs.
Antimicrobial Activity: A Broad Spectrum of Action
Disclaimer: The data presented below is collated from different research articles and does not represent a direct comparative study. The experimental conditions, microbial strains, and methodologies may vary between studies, and therefore, the MIC values should be interpreted with caution.
| Class of Benzoic Acid Derivative | Compound | Microorganism | MIC (µg/mL) |
| Aminobenzoic Acid Derivative | 4-[(5-Nitrofurfurylidene)amino]benzoic acid | Staphylococcus aureus (MRSA) | 15.62[3] |
| Aminobenzoic Acid Derivative | 4-[(2-Hydroxybenzylidene)amino]benzoic acid | Staphylococcus aureus (MRSA) | >250[3] |
| Hydroxybenzoic Acid Derivative | Salicylic acid | Escherichia coli | 250-500[5] |
| Hydroxybenzoic Acid Derivative | 2-hydroxybenzoic acid | Escherichia coli O157 | 1000 |
| Benzoic Acid | Benzoic Acid | Escherichia coli O157 | 1000 |
Experimental Protocols
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds against the PTP1B enzyme.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) as a substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds (e.g., this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add a specific amount of the PTP1B enzyme solution to each well.
-
Add the diluted test compounds to the respective wells and incubate for a predefined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the pNPP substrate to each well.
-
Incubate the plate for a set time (e.g., 30 minutes) at the same temperature.
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance of the resulting p-nitrophenol product at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a control without any inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the broth medium.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified time (e.g., 18-24 hours).
-
Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Alternatively, the absorbance can be read using a microplate reader.
References
- 1. benchchem.com [benchchem.com]
- 2. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for the Quantification of 3-Acetamido-4-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 3-Acetamido-4-methylbenzoic acid. Due to the limited availability of specific validated methods for this compound in published literature, this document leverages data from validated methods for the closely related analog, 4-acetamidobenzoic acid. This approach provides a robust framework for analytical method development and validation for the target compound. The primary focus is on a detailed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, with discussion of alternative High-Performance Liquid Chromatography (HPLC) approaches.
Comparative Analysis of Analytical Methods
The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the available instrumentation. Below is a summary of performance characteristics for different analytical techniques applicable to the quantification of this compound and its analogs.
Table 1: Performance Characteristics of Different Analytical Methods
| Analytical Method | Analyte | Linearity (r²) | Range | Accuracy (%) | Precision (%RSD) | Limit of Quantification (LOQ) |
| LC-MS/MS | 4-Acetamidobenzoic Acid | ≥ 0.99 | 10 - 10,000 ng/mL | 89 - 98.57 | 2.11 - 13.81 | 10 ng/mL[1][2] |
| HPLC-UV | Benzoic Acid | - | - | - | - | - |
Experimental Protocols
A detailed experimental protocol for the validated LC-MS/MS method for the quantification of 4-acetamidobenzoic acid is provided below.[1][2] This protocol can serve as a strong starting point for the development of a method for this compound.
LC-MS/MS Method for 4-Acetamidobenzoic Acid
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 1 mL of acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for injection.
2. Liquid Chromatography Conditions
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase:
-
Gradient: A gradient elution is typically employed to ensure good separation.
-
Flow Rate: A typical flow rate for LC-MS/MS analysis is around 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 20°C.[2]
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), either in positive or negative mode, should be optimized for the target analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-product ion transitions for this compound and a suitable internal standard would need to be determined.
-
Internal Standard: A deuterated analog of the analyte, such as deuterium-labeled 4-acetamidobenzoic acid, is recommended for accurate quantification.[1][2]
Experimental Workflows and Method Selection
The following diagrams illustrate a typical workflow for analytical method validation and a decision-making process for selecting the most appropriate analytical method.
Caption: A typical experimental workflow for the quantification of an analyte in a biological matrix using LC-MS/MS.
Caption: A decision tree to guide the selection of an appropriate analytical method for quantification.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. seejph.com [seejph.com]
- 6. wjarr.com [wjarr.com]
- 7. jddtonline.info [jddtonline.info]
A Spectroscopic Comparison of 3-Acetamido-4-methylbenzoic Acid and Its Precursors
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 3-Acetamido-4-methylbenzoic acid and its synthetic precursors, 4-Methyl-3-nitrobenzoic acid and 3-Amino-4-methylbenzoic acid.
This guide provides an objective comparison of the key spectroscopic features of this compound and two of its common precursors, 4-Methyl-3-nitrobenzoic acid and 3-Amino-4-methylbenzoic acid. The aim is to equip researchers with the necessary data to identify and differentiate these compounds during synthesis and analysis. All experimental data is presented in clear, comparative tables, and detailed experimental protocols for the spectroscopic techniques are provided.
Synthetic Pathway Overview
The synthesis of this compound typically proceeds via a two-step pathway starting from 4-Methyl-3-nitrobenzoic acid. The first step involves the reduction of the nitro group to an amine, yielding 3-Amino-4-methylbenzoic acid. This intermediate is then acetylated to produce the final product, this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound and its precursors.
¹H NMR Spectral Data
The ¹H NMR spectra provide distinct fingerprints for each compound, primarily differing in the aromatic region and the nature of the substituent at the 3-position.
| Compound | Chemical Shift (δ) ppm and Multiplicity |
| 4-Methyl-3-nitrobenzoic acid | ~8.63 (s, 1H, Ar-H), ~8.12 (d, 1H, Ar-H), ~7.55 (d, 1H, Ar-H), ~2.65 (s, 3H, -CH₃), ~13.5 (br s, 1H, -COOH) |
| 3-Amino-4-methylbenzoic acid | ~7.30-7.10 (m, 3H, Ar-H), ~3.70 (br s, 2H, -NH₂), ~2.15 (s, 3H, -CH₃), ~12.0 (br s, 1H, -COOH) |
| This compound | ~9.50 (s, 1H, -NH), ~8.30 (s, 1H, Ar-H), ~7.80 (d, 1H, Ar-H), ~7.30 (d, 1H, Ar-H), ~2.30 (s, 3H, Ar-CH₃), ~2.10 (s, 3H, -COCH₃), ~12.5 (br s, 1H, -COOH) |
¹³C NMR Spectral Data
The ¹³C NMR data reflects the changes in the electronic environment of the carbon atoms due to the different functional groups.
| Compound | Key Chemical Shifts (δ) ppm |
| 4-Methyl-3-nitrobenzoic acid | ~166 (C=O), ~150 (Ar-C-NO₂), ~140 (Ar-C-CH₃), ~135, ~132, ~128, ~125 (Ar-C), ~20 (-CH₃)[1] |
| 3-Amino-4-methylbenzoic acid | ~169 (C=O), ~147 (Ar-C-NH₂), ~138 (Ar-C-CH₃), ~131, ~128, ~118, ~115 (Ar-C), ~17 (-CH₃) |
| This compound | ~169 (C=O, acid), ~168 (C=O, amide), ~140 (Ar-C-NH), ~138 (Ar-C-CH₃), ~132, ~130, ~125, ~120 (Ar-C), ~24 (-COCH₃), ~18 (Ar-CH₃) |
Infrared (IR) Spectroscopy Data
The IR spectra are particularly useful for identifying the key functional groups present in each molecule.
| Compound | Characteristic Absorption Peaks (cm⁻¹) | Functional Group Assignment |
| 4-Methyl-3-nitrobenzoic acid | ~3100-2500 (broad), ~1700, ~1530, ~1350 | O-H (Carboxylic acid), C=O (Carboxylic acid), N-O asymmetric stretch, N-O symmetric stretch[1] |
| 3-Amino-4-methylbenzoic acid | ~3400 & ~3300, ~3100-2500 (broad), ~1680, ~1620 | N-H stretch (Amine), O-H (Carboxylic acid), C=O (Carboxylic acid), N-H bend (Amine) |
| This compound | ~3300, ~3100-2500 (broad), ~1700, ~1670, ~1540 | N-H stretch (Amide), O-H (Carboxylic acid), C=O (Carboxylic acid), C=O (Amide I), N-H bend (Amide II) |
Mass Spectrometry (MS) Data
Mass spectrometry provides information on the molecular weight and fragmentation patterns of the compounds.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Plausible Fragment Loss |
| 4-Methyl-3-nitrobenzoic acid | 181 | 164, 136, 119, 91 | [M-OH]⁺, [M-NO₂]⁺, [M-NO₂-OH]⁺, [C₇H₇]⁺[1] |
| 3-Amino-4-methylbenzoic acid | 151 | 134, 106, 77 | [M-OH]⁺, [M-COOH]⁺, [C₆H₅]⁺ |
| This compound | 193 | 151, 134, 106, 91 | [M-CH₂CO]⁺, [M-CH₂CO-OH]⁺, [M-CH₂CO-COOH]⁺, [C₇H₇]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques used to characterize these compounds are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the solid sample was dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.
-
Instrumentation : ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.
-
Data Acquisition :
-
For ¹H NMR, the spectral width was set to cover the range of 0-15 ppm. A sufficient number of scans were acquired to achieve a good signal-to-noise ratio. Chemical shifts were referenced to the residual solvent peak.
-
For ¹³C NMR, a proton-decoupled spectrum was acquired over a spectral width of 0-200 ppm.
-
-
Data Processing : The acquired free induction decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) :
-
Approximately 1-2 mg of the solid sample was finely ground in an agate mortar and pestle.
-
The ground sample was then thoroughly mixed with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr).
-
The mixture was transferred to a pellet die and pressed under high pressure (approximately 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
-
Instrumentation : IR spectra were recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : A background spectrum of a pure KBr pellet was first recorded. The sample pellet was then placed in the sample holder, and the spectrum was acquired over the mid-infrared range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing : The sample spectrum was ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation : A small amount of the sample was dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.
-
Instrumentation : Mass spectra were obtained using a mass spectrometer equipped with an Electron Ionization (EI) source.
-
Data Acquisition : The sample solution was introduced into the ion source. The mass spectrum was acquired over a mass-to-charge (m/z) range of 50-500. For fragmentation analysis, the electron energy was typically set to 70 eV.
-
Data Analysis : The resulting mass spectrum was analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern was interpreted to deduce the structure of the molecule.
Experimental Workflow
The general workflow for the synthesis and spectroscopic analysis of this compound is depicted below.
References
Benchmarking the performance of 3-Acetamido-4-methylbenzoic acid derivatives against known inhibitors
For Immediate Release
This guide presents a performance benchmark of novel 3-Acetamido-4-methylbenzoic acid derivatives against established inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target for type 2 diabetes, obesity, and cancer.[1][2][3][4] The data and protocols herein are intended for researchers, scientists, and professionals in the field of drug development to facilitate the evaluation of this promising class of compounds.
Performance Benchmarking: Quantitative Inhibitory Activity
The inhibitory potential of this compound derivatives against PTP1B has been evaluated and compared with known inhibitors that have undergone clinical investigation. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are presented below. Lower values indicate greater potency.
| Compound | Type | Target | IC50 (μM) | Ki (μM) |
| This compound Derivatives | ||||
| 3-(1-(5-methoxy-1H-benzo[d]imidazol-2-ylthio)acetamido)-4-methylbenzoic acid (10c) | Novel Inhibitor | PTP1B | 8.2[5] | Not Reported |
| 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid (10e) | Novel Inhibitor | PTP1B | 8.3[5] | Not Reported |
| 3-(2-(benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid (4f) | Novel Inhibitor | PTP1B | 11.17[6] | Not Reported |
| Compound 9a | Novel Inhibitor | PTP1B | 8.5[6] | Not Reported |
| Known PTP1B Inhibitors (Benchmarks) | ||||
| Ertiprotafib | Clinical Trial Candidate | PTP1B | 1.6 - 29[4] | Not Reported |
| Trodusquemine (MSI-1436) | Clinical Trial Candidate | PTP1B | 1[4][7] | Not Reported |
| JTT-551 | Clinical Trial Candidate | PTP1B | 0.22[4] | 0.22 ± 0.04[7] |
| KQ-791 | Clinical Trial Candidate | PTP1B | Not Reported | Not Reported |
| IONIS-PTP-1BRx | Clinical Trial Candidate | PTP1B | < 0.01[4] | Not Reported |
| DPM-1001 | Preclinical Candidate | PTP1B | Not Reported | Not Reported |
PTP1B Signaling Pathway and Inhibition
PTP1B is a critical negative regulator of the insulin and leptin signaling pathways.[1][2] Upon binding of insulin to its receptor, the receptor undergoes autophosphorylation, initiating a downstream signaling cascade that leads to glucose uptake. PTP1B attenuates this signal by dephosphorylating the activated insulin receptor and its substrates.[8] Inhibition of PTP1B is therefore a promising strategy to enhance insulin sensitivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases [mdpi.com]
- 5. Design, synthesis and molecular modelling studies of novel 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 3-Acetamido-4-methylbenzoic Acid: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 3-Acetamido-4-methylbenzoic acid, ensuring compliance with safety regulations and minimizing environmental impact.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn. Handle the material in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[1][2][3]
Table 1: Personal Protective Equipment (PPE) and First Aid Procedures
| Protective Measure | Specifications | First Aid Response |
| Eye/Face Protection | Wear tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[3] | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice/attention.[1][2][4] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[5] | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][2][4] |
| Respiratory Protection | Use only outdoors or in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3] | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][2][4] |
| Hand Protection | Wear protective gloves. | N/A |
| Hygiene Measures | Wash face, hands, and any exposed skin thoroughly after handling.[1][2][4] Handle in accordance with good industrial hygiene and safety practice.[5] | N/A |
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to entrust it to a licensed and approved waste disposal company.[1][2][4] Do not dispose of this chemical down the drain or in regular trash.
Experimental Protocol for Waste Collection and Storage:
-
Containerization:
-
Place waste this compound in its original container or a clearly labeled, compatible, and sealable container.
-
Do not mix with other waste materials. Handle uncleaned containers as you would the product itself.
-
-
Labeling:
-
Clearly label the waste container with "Waste this compound" and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Disposal Request:
-
Contact your institution's EHS department or a certified chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the safety data sheet (SDS) to the waste disposal service.
-
III. Spill Management
In the event of a spill, follow these procedures to ensure safety and proper cleanup:
-
Evacuate and Ventilate:
-
Ensure adequate ventilation in the spill area.[5]
-
For large spills, evacuate non-essential personnel from the area.
-
-
Containment and Cleanup:
-
Decontamination:
-
Clean the affected area thoroughly.
-
Dispose of any contaminated cleaning materials as hazardous waste.
-
-
Reporting:
-
Report the spill to your laboratory supervisor or EHS department as soon as possible.[6]
-
References
Personal protective equipment for handling 3-Acetamido-4-methylbenzoic acid
Essential Safety and Handling Guide for 3-Acetamido-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 6946-14-1) in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as Acutely Toxic, Category 4, with the hazard statement H302: Harmful if swallowed[1]. Therefore, appropriate personal protective equipment must be worn at all times.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times to prevent eye contact with the chemical powder. |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable material. Inspect for tears or holes before use. |
| Body Protection | Laboratory Coat or Protective Suit | To prevent skin contact. |
| Respiratory Protection | Dust Mask or Respirator | Recommended when handling the powder outside of a ventilated enclosure to avoid inhalation of dust particles. |
This information is a summary based on guidelines for handling similar chemical compounds.
Operational Plan: Step-by-Step Handling Procedure
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
A fume hood or other local exhaust ventilation is recommended to minimize inhalation of dust.
2. Personal Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure long hair is tied back and loose clothing or jewelry is secured.
3. Handling the Chemical:
-
Before use, visually inspect the container for any damage or leaks.
-
Carefully open the container, avoiding the creation of dust clouds.
-
Use a spatula or other appropriate tool to transfer the chemical.
-
If weighing the powder, do so in a weigh boat or on weighing paper within a ventilated enclosure if possible.
-
Keep the container tightly closed when not in use.
4. In Case of a Spill:
-
For small spills, carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a sealed, labeled container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
5. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the chemical, before eating, drinking, smoking, or using the restroom.
Disposal Plan
Waste Characterization:
-
Unused this compound and any materials contaminated with it (e.g., weigh boats, gloves, paper towels from spill cleanup) should be considered chemical waste.
Disposal Procedure:
-
Segregation: Collect all waste containing this compound in a designated, clearly labeled, and sealed waste container. Do not mix with other waste streams unless compatible.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of the chemical waste through a licensed and reputable hazardous waste disposal company. Always follow all local, regional, and national regulations for chemical waste disposal.
Visual Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
